1-(4-fluorobenzyl)-1H-indole-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIMVFQGGOJPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364688 | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313245-18-0 | |
| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione from Isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a derivative of isatin with significant potential in medicinal chemistry. Isatin and its analogues are recognized for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorobenzyl group at the N-1 position of the isatin core can significantly modulate its pharmacological profile, making this compound a subject of interest in drug discovery and development.[3][4]
Chemical Reaction and Properties
The synthesis of this compound from isatin is a nucleophilic substitution reaction, specifically an N-alkylation.[5][6] In this reaction, the acidic proton on the nitrogen atom of the isatin ring is removed by a base to form an isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 4-fluorobenzyl halide (typically bromide or chloride) to form the desired N-substituted product.
Table 1: Chemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isatin | 1H-indole-2,3-dione | 91-56-5 | C₈H₅NO₂ | 147.13 |
| 4-Fluorobenzyl bromide | 1-(bromomethyl)-4-fluorobenzene | 459-46-1 | C₇H₆BrF | 189.03 |
| This compound | This compound | 313245-18-0 | C₁₅H₁₀FNO₂ | 255.24[7][8] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[7]
Materials:
-
Isatin (1.0 eq)
-
4-Fluorobenzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or Potassium carbonate (K₂CO₃, 1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a stirred solution of isatin (1.0 eq) in dry DMF in a round-bottom flask, add sodium hydride (1.3 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Anion Formation: Stir the resulting mixture at 0 °C for 1 hour to ensure the complete formation of the isatin anion.
-
N-Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with deionized water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a solid.[7]
Table 2: Summary of a Representative Synthesis
| Reactant | Molar Eq. | Moles | Mass (g) |
| Isatin | 1.0 | 67 mmol | 10.0 |
| 4-Fluorobenzyl bromide | 1.2 | 81.1 mmol | 15.3 |
| Sodium Hydride (60%) | 1.3 | 87.5 mmol | 3.5 |
| Product | Yield | ||
| This compound | 14.0 g (82%)[7] |
Visualizing the Process
To better understand the synthesis and its context, the following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Potential Biological Significance
Isatin derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The introduction of the 4-fluorobenzyl group can enhance binding affinity and selectivity for specific kinase targets.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dovepress.com [dovepress.com]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 313245-18-0 [chemicalbook.com]
Physicochemical Properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a synthetic derivative of the versatile isatin scaffold. This document consolidates available data on its synthesis, spectral characteristics, and potential biological activities to support further research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Data
This compound, with the CAS Number 313245-18-0, possesses a molecular formula of C₁₅H₁₀FNO₂ and a molecular weight of 255.24 g/mol [1]. The existing data, primarily from synthetic procedures, characterizes it as an off-white solid[1]. While comprehensive experimental data on all its physicochemical parameters are not yet available in the public domain, the following tables summarize the known and predicted values.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 313245-18-0 | [1] |
| Molecular Formula | C₁₅H₁₀FNO₂ | [1] |
| Molecular Weight | 255.24 g/mol | [1] |
| Physical Description | Off-white solid | [1] |
| Property | Value | Notes |
| Melting Point | Data not available | Melting points of related N-benzyl isatin derivatives vary, often falling in the range of 120-250 °C. For example, 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione has a melting point of 120–121 °C[2]. |
| Solubility | Data not available | The synthesis protocol suggests solubility in organic solvents like ethyl acetate and N,N-dimethylformamide (DMF)[1]. A related bromo-analog shows solubility in DMSO (50 mg/mL)[3]. |
| pKa | -2.61 ± 0.20 (Predicted) | This is a predicted value for the bromo-analog, 1-(4-bromobenzyl)indole-2,3-dione, and should be considered an estimation[3]. |
| LogP | 2.7 (Computed) | This is a computed XLogP3 value for the chloro-analog, 1-(4-chlorobenzyl)-1H-indole-2,3-dione, and serves as an estimate of lipophilicity[4]. |
Spectroscopic and Analytical Data
| Technique | Data | Source |
| Mass Spectrometry (MS) | (ES+) m/z: 256.1 (M+1) | [1] |
| ¹H NMR | Data not available | N/A |
| ¹³C NMR | Data not available | N/A |
| Infrared (IR) Spectroscopy | Data not available | N/A |
For comparative purposes, the IR spectrum of the parent compound, 1H-indole-2,3-dione (isatin), shows characteristic peaks at 3207 cm⁻¹ (-NH), 1743.4 cm⁻¹ and 1691.12 cm⁻¹ (C=O), and 1294.83 cm⁻¹ (C-N stretching)[5]. It is expected that this compound would exhibit similar carbonyl stretches, along with signals corresponding to the aromatic rings and the C-F bond.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of isatin with 4-fluorobenzyl bromide[1].
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Sodium hydride (NaH)
-
Dry N,N-dimethylformamide (DMF)
-
4-Fluorobenzyl bromide
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Ice water
-
Brine
-
Anhydrous sodium sulphate
Procedure:
-
A solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) is stirred and cooled to 0 °C.
-
Sodium hydride (2.1 g, 87.5 mmol) is added portion-wise to the solution, which is then stirred for 1 hour at 0 °C.
-
4-Fluorobenzyl bromide (11 mL, 81.1 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of ice water.
-
The aqueous and organic phases are separated, and the aqueous phase is extracted with ethyl acetate (2 x 250 ml).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulphate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography using an isocratic elution of 40% ethyl acetate in petroleum ether to yield the final product as an off-white solid (14 g, 82% yield)[1].
Caption: Synthetic route for this compound.
Potential Biological Activity and Signaling Pathways
The isatin scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties[2][6]. Derivatives of isatin have been shown to exert their cytotoxic effects against various cancer cell lines, often through the induction of apoptosis[2][7].
While specific studies on the biological activity and signaling pathways of this compound are limited, research on related fluorinated isatins suggests potential for anticancer activity. For instance, certain ortho-fluoro substituted 1-benzylisatins have demonstrated cytotoxicity against tumor cells, associated with the induction of apoptosis through mitochondrial membrane dissipation and the stimulation of reactive oxygen species (ROS) production[2].
The general mechanism of apoptosis induction by bioactive compounds often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, leading to programmed cell death.
Caption: Potential apoptotic pathways modulated by isatin derivatives.
Conclusion
This compound is a readily synthesizable isatin derivative. While a complete experimental physicochemical profile is yet to be established, the available data provides a solid foundation for its further investigation. The known biological activities of the isatin scaffold, particularly the anticancer effects of fluorinated analogs, highlight the potential of this compound as a subject for future drug discovery and development programs. Further research is warranted to fully characterize its physicochemical properties, elucidate its specific biological mechanisms of action, and explore its therapeutic potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-BROMOBENZYL)INDOLE-2,3-DIONE CAS#: 79183-37-2 [amp.chemicalbook.com]
- 4. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-fluorobenzyl)-1H-indole-2,3-dione (CAS: 313245-18-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological activities of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide extrapolates potential activities based on extensive research into the isatin class of molecules, which are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for the synthesis of the title compound and for the evaluation of key biological activities are provided to facilitate further research and development. Additionally, this guide illustrates the general signaling pathways implicated in the bioactivity of isatin derivatives and typical experimental workflows using Graphviz diagrams.
Chemical Information
Physicochemical Properties
| Property | Value |
| CAS Number | 313245-18-0 |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.24 g/mol |
| Appearance | Off-white solid |
| SMILES | O=C1C2=CC=CC=C2N(CC3=CC=C(F)C=C3)C1=O |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from isatin and 4-fluorobenzyl bromide.[1]
Materials:
-
Isatin
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
4-Fluorobenzyl bromide
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulphate
-
Water
-
Brine
Procedure:
-
To a stirred solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) at 0°C, add NaH (2.1 g, 87.5 mmol) portion-wise.
-
Stir the resulting solution for 1 hour at 0°C.
-
Add 4-fluorobenzyl bromide (11 mL, 81.1 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by adding ice water.
-
Separate the aqueous and organic phases.
-
Extract the aqueous phase with EtOAc (2 x 250 ml).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an isocratic elution of 40% ethyl acetate in petroleum ether to yield the title compound.
Expected Yield: Approximately 82% (14 g).
Characterization:
-
Mass Spectrometry (MS): (ES+) m/z: 256.1 (M+1).[1]
Caption: Synthetic workflow for this compound.
Biological Activities of Isatin Derivatives
Anticancer Activity
Isatin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] Their anticancer mechanisms are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5]
General Signaling Pathways:
-
Induction of Apoptosis: Many isatin derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and subsequent activation of caspases (e.g., caspase-3 and caspase-9).[5]
-
Kinase Inhibition: Several isatin-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.
-
Cell Cycle Arrest: Isatin derivatives can also halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]
Caption: General anticancer signaling pathways of isatin derivatives.
Antimicrobial Activity
Derivatives of isatin have also been reported to possess antibacterial and antifungal properties.[7][8] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound.
In Vitro Anticancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Pharmacokinetic Profile of Isatin Derivatives
While specific pharmacokinetic data for this compound is not available, studies on the parent compound, isatin, can provide some general insights. A study in beagles showed that isatin is rapidly absorbed and also rapidly eliminated from the plasma following both intravenous and oral administration.[9] The introduction of the 4-fluorobenzyl group is likely to alter the pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Further studies are required to determine the specific pharmacokinetic parameters of the title compound.
Conclusion
This compound is a readily synthesizable derivative of the biologically active isatin scaffold. Based on the extensive literature on isatin and its analogues, this compound holds potential for further investigation as an anticancer or antimicrobial agent. The experimental protocols and general mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on obtaining specific quantitative data on the biological activities of this compound to fully elucidate its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Substituted Isatin Derivatives: A Comprehensive Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. N-substitution of the isatin core has proven to be a highly effective strategy for modulating and enhancing its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of N-substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
General Structure of N-Substituted Isatin Derivatives
The core structure of isatin features an indole ring system with carbonyl groups at positions 2 and 3. The nitrogen atom at position 1 is a key site for chemical modification, allowing for the introduction of a wide variety of substituents (R), which significantly influences the biological profile of the resulting derivatives.
Spectroscopic Characterization of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this guide combines experimentally reported data with predicted spectroscopic values derived from the analysis of structurally related compounds. This approach offers a robust framework for the identification and characterization of this and similar N-substituted isatin derivatives.
Chemical Structure and Properties
This compound, also known as N-(4-fluorobenzyl)isatin, is a derivative of isatin, an endogenous indole derivative with a wide range of biological activities. The introduction of the 4-fluorobenzyl group at the N-1 position can significantly modulate its physicochemical and pharmacological properties.
Molecular Formula: C₁₅H₁₀FNO₂[1]
Molecular Weight: 255.24 g/mol [1]
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-fluorobenzyl bromide.
Experimental Protocol: Synthesis
To a stirred solution of isatin (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) (1.3 eq) is added portion-wise at 0°C. The resulting mixture is stirred for approximately one hour at the same temperature to ensure complete deprotonation of the isatin nitrogen. Following this, 4-fluorobenzyl bromide (1.2 eq) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 3 hours), with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of ice-cold water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[1]
Spectroscopic Data
The following sections detail the mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the synthesized compound.
Table 1: Mass Spectrometry Data
| Ionization Mode | m/z | Interpretation |
| ESI+ | 256.1 | [M+H]⁺ |
Reported Data[1]
Under electron ionization (EI) conditions, N-benzyl isatin derivatives are expected to undergo characteristic fragmentation. The primary fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.
-
m/z 91: Formation of the tropylium ion ([C₇H₇]⁺) from the cleavage of the 4-fluorobenzyl group.
-
m/z 146: The isatin radical cation ([C₈H₄NO₂]•⁺) resulting from the loss of the 4-fluorobenzyl radical.
-
m/z 118: Subsequent loss of a carbonyl group (CO) from the isatin fragment.
-
m/z 109: Fluorotropylium ion ([C₇H₆F]⁺) is another possible major fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on established chemical shift theory and data from analogous structures. Actual experimental values may vary slightly.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.65 | d | 1H | H-4 |
| ~7.55 | t | 1H | H-6 |
| ~7.30 | dd | 2H | H-2', H-6' |
| ~7.10 | t | 1H | H-5 |
| ~7.00 | t | 2H | H-3', H-5' |
| ~6.85 | d | 1H | H-7 |
| ~4.95 | s | 2H | N-CH₂ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~183.0 | C-3 (C=O) |
| ~162.0 (d) | C-4' (C-F) |
| ~158.0 | C-2 (C=O) |
| ~150.0 | C-7a |
| ~138.0 | C-6 |
| ~132.0 (d) | C-1' |
| ~129.0 (d) | C-2', C-6' |
| ~125.0 | C-4 |
| ~124.0 | C-5 |
| ~118.0 | C-3a |
| ~116.0 (d) | C-3', C-5' |
| ~111.0 | C-7 |
| ~43.0 | N-CH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups of the isatin core.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretching (C-2, lactam) |
| ~1720 | Strong | C=O stretching (C-3, ketone) |
| ~1610 | Medium | C=C aromatic stretching |
| ~1510 | Strong | C=C aromatic stretching (fluorine sub.) |
| ~1470 | Medium | CH₂ scissoring |
| ~1220 | Strong | C-F stretching |
| ~1160 | Strong | C-N stretching |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the spectroscopic characterization of the synthesized compound.
Detailed Methodologies for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra should be acquired on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Spectra should be acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1 s. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu). For fragmentation studies, a tandem mass spectrometer (MS/MS) can be used, where the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).
This guide provides a foundational understanding of the spectroscopic properties of this compound. The combination of reported synthesis, mass spectrometry data, and well-reasoned predictions for NMR and IR spectra serves as a valuable resource for researchers in the field. Experimental verification of the predicted data is encouraged for definitive structural confirmation.
References
Isatin Analogs: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin, an endogenous indole derivative, and its synthetic analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of isatin analogs, focusing on their mechanisms of action in oncology, inflammation, virology, and neurodegenerative diseases. We present a comprehensive summary of quantitative inhibitory data, detailed experimental methodologies for target evaluation, and visual representations of the core signaling pathways modulated by these promising compounds. This document aims to serve as a critical resource for researchers and drug development professionals in the rational design and advancement of next-generation isatin-based therapeutics.
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery due to its remarkable chemical tractability and diverse biological profile.[1][2][3][4][5][6][7][8][9] The isatin core, with its reactive carbonyl groups at positions 2 and 3 and a modifiable NH group at position 1, provides a fertile ground for the synthesis of a vast library of derivatives with a wide range of therapeutic applications.[1][4][6] These synthetic analogs have demonstrated potent activities as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][4][5][7][10][11] This guide will systematically explore the primary molecular targets of isatin analogs, providing a technical foundation for their further development.
Key Therapeutic Targets and Quantitative Data
Isatin analogs exert their therapeutic effects by interacting with a variety of biological targets. The following sections summarize the most well-documented targets and the corresponding inhibitory activities of representative isatin derivatives.
Protein Kinases
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation. Isatin analogs have been extensively investigated as kinase inhibitors.[5][12][13][14]
Table 1: Inhibitory Activity of Isatin Analogs against Protein Kinases
| Isatin Analog | Target Kinase | IC50 / Ki | Cell Line / Assay Condition | Reference |
| Sunitinib | VEGFR-2, PDGFR, KIT | IC50: 80 nM (VEGFR-2) | Recombinant enzyme assay | [13] |
| Semaxanib | VEGFR-2 | IC50: 30-80 nM | HUVEC proliferation assay | [13] |
| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1 | Nanomolar/submicromolar binding affinity | Kinase binding assay | [12][14] |
| Isatin-triazole hydrazones | MARK4 | - | - | [15] |
| Brominated isatin derivatives | CDK2 | - | - | [3] |
| Imidazole–isatin hybrids | PI3K | - | - | [3] |
| Isatin-hydrazones | Multiple receptor tyrosine kinases | - | - | [13] |
Note: This table presents a selection of data. For a comprehensive list, please refer to the cited literature.
Caspases
Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of cancer. Isatin sulfonamides, in particular, have been identified as potent inhibitors of executioner caspases-3 and -7.[10][16][17]
Table 2: Inhibitory Activity of Isatin Analogs against Caspases
| Isatin Analog | Target Caspase | IC50 / Ki | Cell Line / Assay Condition | Reference |
| 5-Nitroisatin | Caspase-3 | Ki: 0.50 µM | Recombinant enzyme assay | [10] |
| 5-Nitroisatin | Caspase-7 | Ki: 0.29 µM | Recombinant enzyme assay | [10] |
| SB-281277 (Isatin sulfonamide) | Caspase-3 | Ki: 15 nM | Recombinant enzyme assay | [10] |
| SB-281277 (Isatin sulfonamide) | Caspase-7 | Ki: 47 nM | Recombinant enzyme assay | [10] |
| Isatin-sulphonamide (20d) | Caspase-3 | IC50: 2.33 µM | In vitro enzyme assay | [16][18] |
Tubulin
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy. Several isatin analogs have been shown to disrupt microtubule dynamics.[2][3][19][20][21][22][23]
Table 3: Inhibitory Activity of Isatin Analogs on Tubulin Polymerization
| Isatin Analog | Effect on Tubulin | IC50 | Cell Line / Assay Condition | Reference |
| 5,7-dibromoisatin analog (11) | Inhibition of polymerization | Significantly better than vinblastine | Cell-free in vitro assay | [19][20][21] |
| 5,7-dibromoisatin analog (13) | Inhibition of polymerization | Significantly better than vinblastine | Cell-free in vitro assay | [19][20][21] |
| 1H-1,2,3-triazole-tethered curcumin-isatin hybrid (20) | Inhibition of polymerization | IC50: 1.2 µM | HCT-116 cells | [22] |
| Triazole-tethered isatin–coumarin hybrids | Inhibition of polymerization | IC50: ~1–5 μM | - | [3] |
Other Therapeutic Targets
Isatin analogs have also shown inhibitory activity against a range of other targets, including viral enzymes, monoamine oxidases, and proteases.
Table 4: Diverse Therapeutic Targets of Isatin Analogs
| Isatin Analog | Target | Pharmacological Activity | Reference |
| N-methyl isatin β-thiosemicarbazone (Me-IBT) | Rous sarcoma virus RNA-dependent DNA polymerase | Antiviral | [10] |
| Isatin derivatives | SARS-CoV main protease | Antiviral | [24] |
| 4-Chloroisatin (1b) | Monoamine Oxidase-A (MAO-A) | Neuroprotective | [25] |
| 5-Bromoisatin (1f) | Monoamine Oxidase-B (MAO-B) | Neuroprotective | [25] |
| Isatin-based inhibitors | Human rhinovirus 3C protease | Antiviral | [10] |
| Isatin sulfonamides | Candida spp. β-carbonic anhydrases | Antifungal | [26] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of isatin analogs.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of isatin analogs against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, isatin analog stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the isatin analog in the appropriate solvent. b. In a 96-well plate, add the kinase, the specific substrate, and the isatin analog at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature for a defined period (e.g., 30 minutes at 30°C). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate. f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caspase-3/7 Activity Assay
Objective: To measure the inhibitory effect of isatin analogs on the activity of executioner caspases.
Methodology:
-
Reagents and Materials: Recombinant human caspase-3 or -7, a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC), isatin analog stock solution, and an assay buffer.
-
Procedure: a. Prepare serial dilutions of the isatin analog. b. In a black 96-well plate, add the recombinant caspase and the isatin analog at various concentrations. c. Pre-incubate to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the caspase releases a fluorescent molecule. f. Determine the rate of the reaction and calculate the IC50 or Ki value for the inhibitor.
Tubulin Polymerization Assay
Objective: To assess the effect of isatin analogs on the in vitro polymerization of tubulin.
Methodology:
-
Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer, a fluorescence-based tubulin polymerization assay kit, and the isatin analog.
-
Procedure: a. Prepare solutions of the isatin analog at different concentrations. b. In a 96-well plate, mix the tubulin protein with the polymerization buffer containing GTP and the isatin analog. c. Incubate the plate at 37°C to induce tubulin polymerization. d. Monitor the change in fluorescence over time. The incorporation of a fluorescent reporter into the growing microtubules allows for the real-time measurement of polymerization. e. Compare the polymerization curves of the samples treated with the isatin analog to those of a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., vinblastine for polymerization inhibition).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of isatin analogs on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the isatin analog for a specific duration (e.g., 48 or 72 hours). c. Add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanistic Diagrams
Isatin analogs modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.
Caption: Inhibition of the Akt signaling pathway by isatin analogs.
Caption: Induction of apoptosis via inhibition of executioner caspases by isatin sulfonamides.
Caption: Experimental workflow for assessing tubulin polymerization inhibition.
Conclusion and Future Directions
Isatin and its analogs represent a highly valuable and versatile class of compounds with a wide array of therapeutic targets. Their ability to inhibit key enzymes such as protein kinases, caspases, and tubulin polymerization underscores their potential in the development of novel therapies for cancer, inflammatory disorders, and infectious diseases. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon.
Future research should focus on the following areas:
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the isatin scaffold to enhance potency and selectivity for specific targets.
-
Mechanism of Action Studies: Deeper investigation into the downstream effects of target inhibition and the interplay between different signaling pathways.
-
In Vivo Efficacy and Pharmacokinetics: Translation of promising in vitro results into preclinical animal models to assess efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the synergistic effects of isatin analogs with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.
The continued exploration of isatin chemistry and biology holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 16. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The evaluation of isatin analogues as inhibitors of monoamine oxidase | Semantic Scholar [semanticscholar.org]
- 26. Isatin analogs as novel inhibitors of Candida spp. β-carbonic anhydrase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry. While direct and extensive research on the specific molecular mechanism of this particular compound is emerging, this guide synthesizes the current understanding based on the well-established bioactivity of the broader class of fluorinated and N-benzylated isatin derivatives. The primary proposed mechanisms of action revolve around the induction of programmed cell death—apoptosis and potentially necroptosis—and the inhibition of key enzymes such as carboxylesterases. This document provides a comprehensive overview of these hypothesized mechanisms, supported by quantitative data from closely related analogs, detailed experimental protocols for investigation, and visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction to this compound
This compound belongs to the isatin family of compounds, which are recognized for their wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a 4-fluorobenzyl group at the N1 position of the indole-2,3-dione core is a strategic modification intended to enhance lipophilicity and potentially modulate the compound's interaction with biological targets. Isatin derivatives are known to exert their cytotoxic effects against cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway.
Proposed Core Mechanisms of Action
Based on studies of analogous fluorinated 1-benzylisatins, the primary mechanisms of action for this compound are hypothesized to be:
-
Induction of Apoptosis via the Mitochondrial Pathway: This is considered a principal anticancer mechanism for isatin derivatives. The process is believed to be initiated by the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common consequence of treatment with bioactive isatins. This oxidative stress can damage cellular components and trigger apoptotic signaling.
-
Inhibition of Carboxylesterases (CEs): Isatins are known to be potent inhibitors of carboxylesterases, enzymes involved in the metabolism of various xenobiotics and endogenous esters. The 1,2-dione moiety of the isatin core is thought to mimic the ester chemotype, facilitating interaction with the enzyme's active site.
Apoptosis Induction and Signaling Pathway
The proposed apoptotic pathway initiated by this compound involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the inner mitochondrial membrane, leading to the formation of the apoptosome and the activation of caspase cascades.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Quantitative Data for Related Isatin Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of other relevant isatin derivatives against various cancer cell lines, providing a comparative context for its potential potency.
| Compound Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) |
| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 |
| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 |
| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Measurement of Intracellular ROS: DCFDA Assay
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Loading: Seed cells in a black, clear-bottom 96-well plate. After treatment with the compound for a specified time, incubate the cells with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The Discovery and Enduring Legacy of Isatin: A Technical Guide
An In-depth Exploration of the Discovery, History, Synthesis, and Biological Significance of 1H-indole-2,3-dione for Researchers, Scientists, and Drug Development Professionals.
Introduction
Isatin (1H-indole-2,3-dione), a fascinating and versatile heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. First isolated in the mid-19th century, its unique structural features, combining an aromatic ring with a five-membered ring containing both a ketone and a γ-lactam moiety, bestow upon it a remarkable reactivity profile. This has rendered isatin a privileged scaffold in organic synthesis and a cornerstone in the development of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of isatin, its key physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its role in significant biological pathways.
The Dawn of Isatin: A Historical Perspective
The story of isatin begins in 1840, when the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported its isolation.[1][2] Their pioneering work involved the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acids.[1][2][3] This process yielded vibrant orange-red monoclinic crystals, a new substance they named isatin.[2][3] The elucidation of its correct chemical structure was later attributed to Kekulé.[2]
Initially regarded as a mere laboratory curiosity, the synthetic utility and biological potential of isatin and its derivatives began to be recognized over time. Researchers discovered that isatin is not just a synthetic artifact but also occurs in nature. It has been identified in plants of the genus Isatis, Couroupita guianensis, and even in humans as a metabolic derivative of adrenaline.[1][2] This natural occurrence hinted at its potential physiological roles and spurred further investigation into its biological activities.
Physicochemical and Spectroscopic Profile of Isatin
A thorough understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for isatin are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of Isatin
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molar Mass | 147.13 g/mol | [1] |
| Appearance | Orange-red solid | [1] |
| Melting Point | 200-204 °C (392-399 °F; 473-477 K) | [1][4] |
| CAS Number | 91-56-5 | [1] |
Table 2: Spectroscopic Data for Isatin
| Spectroscopic Technique | Key Peaks/Shifts | Reference |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3190 (N-H stretch), ~1740 (C=O stretch), ~1620 (C=O stretch) | [4] |
| ¹H NMR Spectroscopy (DMSO-d₆, δ in ppm) | ~11.0 (s, 1H, NH), ~7.6 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H) | [4] |
| ¹³C NMR Spectroscopy (DMSO-d₆, δ in ppm) | ~184.6, ~159.5, ~150.9, ~138.5, ~124.8, ~122.9, ~117.9, ~112.4 | [4] |
Key Synthetic Methodologies: Experimental Protocols
The synthesis of isatin and its derivatives has been a subject of extensive research, leading to the development of several named reactions. The following sections provide detailed experimental protocols for three of the most established methods.
Logical Workflow for Isatin Synthesis
The general approach to synthesizing the isatin core often involves the construction of an intermediate followed by cyclization. This can be visualized as a logical workflow.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatin, typically providing good yields.[1]
Experimental Protocol:
-
Preparation of Isonitrosoacetanilide:
-
In a 5 L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
Separately, prepare a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water, and add 51.2 g (0.52 mol) of concentrated hydrochloric acid to dissolve the aniline.
-
Add the aniline hydrochloride solution to the flask.
-
Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to a gentle boil and continue heating until the yellow precipitate of isonitrosoacetanilide forms. This typically takes about 45-50 minutes.
-
Cool the mixture and filter the precipitate. Wash the solid with cold water and dry. The yield of isonitrosoacetanilide is typically 68-73 g.
-
-
Cyclization to Isatin:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50 °C.
-
Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide, maintaining the temperature between 60-70 °C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80 °C for about 10 minutes to complete the reaction.
-
Pour the reaction mixture onto 3 kg of crushed ice.
-
After the ice has melted, filter the precipitated crude isatin. Wash the solid with cold water until the washings are no longer acidic.
-
The yield of crude isatin is typically 50-55 g (>75%).[2]
-
Stolle Isatin Synthesis
The Stolle synthesis is a versatile method, particularly for N-substituted isatins.
Experimental Protocol:
-
Formation of the Chlorooxalylanilide Intermediate:
-
In a fume hood, dissolve the desired N-substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.
-
-
Lewis Acid-Catalyzed Cyclization:
-
Dissolve the crude chlorooxalylanilide in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Add a Lewis acid, such as aluminum chloride or boron trifluoride etherate (1.2 equivalents), portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-substituted isatin.
-
Gassman Isatin Synthesis
The Gassman synthesis provides a route to substituted isatins through a 3-methylthio-2-oxindole intermediate, with yields reported to be in the range of 40-81%.[2]
Experimental Protocol:
-
Formation of the 3-Methylthio-2-oxindole Intermediate:
-
Cool a solution of the desired aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) to -78 °C under an inert atmosphere.
-
Add tert-butyl hypochlorite (1 equivalent) dropwise, maintaining the low temperature.
-
After stirring for 30 minutes, add methylthioacetate (1.1 equivalents) dropwise.
-
Slowly add triethylamine (1.2 equivalents) and allow the reaction to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 3-methylthio-2-oxindole.
-
-
Oxidation to Isatin:
-
Dissolve the 3-methylthio-2-oxindole (1 equivalent) in a suitable solvent mixture (e.g., methanol/water).
-
Add an oxidizing agent, such as N-chlorosuccinimide or sulfuryl chloride (2-3 equivalents), at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted isatin.
-
Biological Significance and Signaling Pathways
Isatin and its derivatives exhibit a broad spectrum of biological and pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][5][6] This has made the isatin scaffold a subject of intense interest in drug discovery.
Anticancer Activity and VEGFR-2 Inhibition
A significant area of research has focused on the anticancer properties of isatin derivatives. Many of these compounds function as inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Isatin derivatives have been designed to interfere with this process by inhibiting the kinase activity of VEGFR-2.
Conclusion
From its serendipitous discovery as an oxidation product of indigo to its current status as a versatile pharmacophore, isatin has had a remarkable journey. Its rich chemistry has enabled the synthesis of a vast library of derivatives, many of which have shown significant promise in various therapeutic areas. The continued exploration of new synthetic routes and the deeper understanding of its mechanisms of action, particularly in key signaling pathways, will undoubtedly solidify isatin's position as an enduringly important scaffold in the future of drug discovery and development. This guide has provided a foundational overview for researchers and scientists, aiming to facilitate further innovation in the exciting field of isatin chemistry and biology.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of 1-benzyl-5-fluoroindoline-2,3-dione: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive structural analysis of the synthetic heterocyclic compound 1-benzyl-5-fluoroindoline-2,3-dione. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a benzyl group at the N1 position and a fluorine atom at the C5 position of the indoline-2,3-dione core can significantly modulate its physicochemical properties and biological activity. This document consolidates crystallographic and spectroscopic data to elucidate the three-dimensional structure and key chemical features of the title compound. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential biological relevance in the context of anticancer drug discovery, specifically as an inhibitor of VEGFR-2 signaling.
Chemical Structure and Properties
IUPAC Name: 1-benzyl-5-fluoro-1H-indole-2,3-dione Molecular Formula: C₁₅H₁₀FNO₂ Molecular Weight: 255.24 g/mol CAS Number: 366799-82-8
Synthesis
The primary route for the synthesis of 1-benzyl-5-fluoroindoline-2,3-dione is through the N-alkylation of 5-fluoroisatin with benzyl chloride. A highly efficient method utilizes microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted N-Alkylation
Materials:
-
5-fluoroisatin
-
Benzyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 5-fluoroisatin (1.0 eq), benzyl chloride (1.1 eq), and DBU (1.1 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 25 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a dark red solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 1-benzyl-5-fluoroindoline-2,3-dione.
Workflow for Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis workflow.
Structural Analysis
Crystallographic Data
The solid-state structure of 1-benzyl-5-fluoroindoline-2,3-dione has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system, and the key parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1c1 |
| a (Å) | 6.6616 |
| b (Å) | 4.8577 |
| c (Å) | 19.099 |
| β (°) | 99.821 |
| Volume (ų) | 605.7 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.558 |
| R-factor | 0.0877 |
| Dihedral Angle (Isatin-Benzyl) | 76.82° |
Table 1: Crystallographic data for 1-benzyl-5-fluoroindoline-2,3-dione.
The isatin core is nearly planar, and the benzyl ring is oriented at a significant dihedral angle relative to this plane. This twisted conformation is a common feature in N-benzylisatin derivatives.
Spectroscopic Data
The structural features of 1-benzyl-5-fluoroindoline-2,3-dione are further confirmed by various spectroscopic techniques. Due to the limited availability of complete spectral data for the title compound, representative data from its precursors, 5-fluoroisatin and N-benzylisatin, are also provided for comparative analysis.
Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
¹H NMR Data (DMSO-d₆, 500 MHz):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Proposed) |
| 7.84-7.87 | m | 2H | Aromatic-H |
| 7.63-7.65 | m | 2H | Aromatic-H |
| 6.08 | s | 1H | Aromatic-H (Isatin) |
| 5.37 | s | 2H | -CH₂- (Benzyl) |
Table 2: Partial ¹H NMR data for 1-benzyl-5-fluoroindoline-2,3-dione.
Representative ¹³C NMR Data (from N-benzylisatin and 5-fluoroisatin):
| Compound | Carbonyl (C=O) | Aromatic/Olefinic | Aliphatic (-CH₂-) |
| N-benzylisatin | ~183, ~158 | ~150, 138-110 | ~43 |
| 5-fluoroisatin | ~182, ~158 | ~160-110 (C-F coupling) | - |
Table 3: Representative ¹³C NMR chemical shift ranges for N-benzylisatin and 5-fluoroisatin.
Experimental Protocol: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900-2800 | Weak | Aliphatic C-H stretch |
| ~1740-1720 | Strong | C=O stretch (ketone) |
| ~1700-1680 | Strong | C=O stretch (amide) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~1200-1100 | Strong | C-F stretch |
Table 4: Predicted characteristic IR absorption bands for 1-benzyl-5-fluoroindoline-2,3-dione.
Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent and infused into the instrument.
Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z 256.2. Key fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the isatin core.
Biological Relevance and Signaling Pathways
Isatin derivatives have garnered significant interest as potential anticancer agents. One of the key mechanisms of action for many isatin-based compounds is the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Isatin derivatives can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR-2 signaling by isatin derivatives.
Conclusion
1-benzyl-5-fluoroindoline-2,3-dione is a synthetically accessible isatin derivative with well-defined structural features. The combination of crystallographic and spectroscopic data provides a clear picture of its molecular architecture. The known biological activities of related isatin compounds, particularly as VEGFR-2 inhibitors, highlight the potential of this molecule as a scaffold for the development of novel anticancer therapeutics. Further investigation into its biological properties and structure-activity relationships is warranted. This guide provides the foundational structural information and experimental context to facilitate such research endeavors.
In Vitro Evaluation of Novel Isatin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is recognized as a privileged heterocyclic scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the standard in vitro methodologies employed to evaluate novel isatin analogs for various therapeutic applications, with a primary focus on anticancer and antimicrobial activities. It includes detailed experimental protocols, structured data presentation, and visualizations of key workflows and signaling pathways to aid researchers in the design and execution of their screening programs.
Introduction: The Isatin Scaffold
Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[1] Its unique structural features, including a fused aromatic ring and a reactive keto group, make it an ideal starting point for chemical modification and the development of new therapeutic agents.[2] Isatin derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3] Several isatin-based compounds have progressed to clinical trials, with some, like Sunitinib (an inhibitor of receptor tyrosine kinases), receiving approval for clinical use in oncology.[4] The versatility of the isatin core allows for the synthesis of large libraries of analogs, necessitating robust and efficient in vitro screening funnels to identify promising lead candidates.[1][2]
General Workflow for In Vitro Screening
The initial evaluation of novel isatin analogs typically follows a hierarchical screening process. This workflow begins with broad primary assays to assess general activity and cytotoxicity, followed by more specific secondary and mechanistic assays to elucidate the mode of action for promising compounds.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Alkylation of Isatin with 4-Fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the N-alkylation of isatin using 4-fluorobenzyl bromide, a key reaction in the synthesis of various biologically active compounds. N-substituted isatins are versatile precursors for a wide range of heterocyclic compounds and have shown significant potential in drug discovery, exhibiting activities such as anticancer, antiviral, and enzyme inhibition.[1]
The protocol detailed below is based on established methods for the N-alkylation of isatins, offering both a conventional heating method and a microwave-assisted approach for rapid and efficient synthesis.[1][2]
Reaction Scheme
The N-alkylation of isatin proceeds via the deprotonation of the nitrogen atom in the isatin ring by a base, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with 4-fluorobenzyl bromide to yield the desired product, N-(4-fluorobenzyl)isatin.
Caption: General reaction scheme for the N-alkylation of isatin.
Experimental Protocols
Two common and effective methods for the N-alkylation of isatin are presented below: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and desired reaction time.
Method A: Conventional Heating
This method employs standard laboratory heating techniques and is widely accessible.
Materials and Reagents:
-
Isatin
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add isatin (1.0 mmol, 147.1 mg) and anhydrous potassium carbonate (1.3 mmol, 179.7 mg).
-
Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add 4-fluorobenzyl bromide (1.1 mmol, 207.0 mg, approximately 0.14 mL) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C using a heating mantle or oil bath and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction (typically 4-12 hours, as indicated by the disappearance of the isatin spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[3]
Method B: Microwave-Assisted Synthesis
This method significantly reduces the reaction time and can lead to improved yields.[1][2]
Materials and Reagents:
-
Same as Method A.
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
In a microwave-safe reaction vessel, combine isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and 4-fluorobenzyl bromide (1.1 mmol, 207.0 mg).
-
Add a few drops of anhydrous DMF to create a slurry.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 W, 120-140 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined by monitoring the reaction.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Follow the same work-up and purification procedure as described in Method A (steps 7-11).
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the N-alkylation of isatin.
| Parameter | Conventional Heating | Microwave-Assisted |
| Isatin (mmol) | 1.0 | 1.0 |
| 4-Fluorobenzyl Bromide (mmol) | 1.1 | 1.1 |
| Base | K₂CO₃ (1.3 mmol) | K₂CO₃ (1.3 mmol) |
| Solvent | DMF (5-10 mL) | DMF (few drops) |
| Temperature (°C) | 70-80 | 120-140 |
| Reaction Time | 4-12 hours | 5-15 minutes |
| Typical Yield | 70-90% | 85-95% |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and purification of N-(4-fluorobenzyl)isatin is depicted below.
Caption: Workflow for the synthesis of N-(4-fluorobenzyl)isatin.
Relevant Signaling Pathways
N-substituted isatin derivatives have been identified as potent inhibitors of various enzymes and signaling pathways implicated in diseases like cancer. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Caspase-mediated apoptosis pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Isatin derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades.[4][5]
Caption: Inhibition of the VEGFR-2 signaling pathway by N-substituted isatins.
Caspase-Mediated Apoptosis Pathway
Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Certain isatin derivatives have been shown to inhibit caspases, particularly caspase-3 and -7, which are key executioner caspases.[6][7] This can be relevant in diseases where excessive apoptosis occurs.
Caption: Inhibition of caspase-mediated apoptosis by N-substituted isatins.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken when handling all chemicals. The reaction conditions may require optimization depending on the specific batch of reagents and equipment used.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Assays of 1-(4-fluorobenzyl)-1H-indole-2,3-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1] The isatin scaffold is amenable to chemical modification at various positions, allowing for the generation of a diverse library of analogs with potentially enhanced potency and selectivity against cancer cells.[2] This document focuses on the application of 1-(4-fluorobenzyl)-1H-indole-2,3-dione and structurally related compounds in anticancer research, providing detailed protocols for key in vitro assays and summarizing the available quantitative data to guide further investigation.
Derivatives of isatin have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1][3] Specifically, isatin-based compounds have been reported to activate caspases, modulate the expression of Bcl-2 family proteins, and inhibit cyclin-dependent kinases (CDKs).[3][4]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative fluorinated isatin derivatives against various human cancer cell lines. It is important to note that while these compounds are structurally related to this compound, the data presented is for analogous compounds and serves as a guide for expected activities.
Table 1: Cytotoxicity of Fluorinated Isatin Analogs against Human Cancer Cell Lines (IC50 values in µM)
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| U2 | MCF-7 | Breast Adenocarcinoma | 0.83 ± 0.11 | - | - |
| A549 | Lung Carcinoma | 0.73 ± 0.07 | - | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.22 ± 0.55 | - | - | |
| U3 | MCF-7 | Breast Adenocarcinoma | 1.17 ± 0.10 | - | - |
| A549 | Lung Carcinoma | 2.98 ± 0.19 | - | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.07 ± 0.35 | - | - | |
| Analog 17 | ZR-75 | Breast Carcinoma | 0.74 | Sunitinib | 8.31 |
| HT-29 | Colorectal Adenocarcinoma | 2.02 | Sunitinib | 10.14 | |
| A-549 | Lung Carcinoma | 0.76 | Sunitinib | 5.87 | |
| Analog 111 | HepG2 | Hepatocellular Carcinoma | 37.81 | Doxorubicin (DOX) | 51.15 |
Data for compounds U2 and U3 are from a study on indole-based Bcl-2 inhibitors.[5] Data for analogs 17 and 111 are from a comprehensive review on isatin-based compounds.[3]
Table 2: Apoptosis Induction by a Representative Oleanolic Derivative with a 4-Fluorophenyl Moiety (ZQL-4c) in Breast Cancer Cells
| Cell Line | Treatment Concentration (µmol/L) | Total Apoptotic Cells (%) |
| MCF-7 | 0 | 5.0 |
| 0.4 | 6.0 | |
| 0.8 | 6.1 | |
| 1.6 | 17.6 | |
| MDA-MB-231 | 0 | 3.4 |
| 0.4 | 9.6 | |
| 0.8 | 32.97 | |
| 1.6 | 36.56 | |
| SK-BR-3 | 0 | 5.7 |
| 0.4 | 5.7 | |
| 0.8 | 8.0 | |
| 1.6 | 10.4 |
This data is for a compound containing a 4-fluorophenyl group, demonstrating the potential for such a moiety to be part of an apoptosis-inducing agent.[6]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method for determining cell density based on the measurement of total cellular protein content.[2]
-
Principle: SRB is an aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[2]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After treatment, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove unbound dye.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis
1. Propidium Iodide (PI) Staining by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.[8]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Collection and Fixation: Collect cells by trypsinization and centrifugation. Wash with PBS and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified using cell cycle analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Plausible anticancer signaling pathway of isatin derivatives.
Caption: General workflow for in vitro anticancer assays.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(4-fluorobenzyl)-1H-indole-2,3-dione in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)-1H-indole-2,3-dione is a member of the isatin class of compounds, which are known to possess a wide range of biological activities. Isatin and its derivatives have been extensively studied for their potential as enzyme inhibitors, targeting a variety of enzymes implicated in different disease pathways. This document provides an overview of the potential applications of this compound in enzyme inhibition studies, along with detailed protocols for relevant assays. While specific inhibitory data for this exact compound is limited in publicly available literature, the provided information is based on the known activities of structurally related isatin derivatives and serves as a guide for initiating research in this area.
Potential Enzyme Targets
Based on the literature for isatin derivatives, this compound is a promising candidate for screening against the following enzyme classes:
-
Glycogen Synthase Kinase-3β (GSK-3β): Isatin derivatives have been identified as inhibitors of GSK-3β, a key enzyme in various signaling pathways, including the Wnt signaling pathway.[1] Dysregulation of GSK-3β is associated with several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial for regulating neurotransmitter levels. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[3][4] Various isatin derivatives have shown inhibitory activity against both AChE and BChE.[3]
-
Carboxylesterases (CEs): These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[5] Isatin-based compounds have been demonstrated to be potent inhibitors of human carboxylesterases.[6]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[7] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[7] Several studies have reported the MAO inhibitory potential of isatin and its analogues.[7]
Quantitative Data Summary
Specific enzyme inhibition data (IC50, Ki) for this compound is not extensively available. However, the following table summarizes the inhibitory activities of structurally related isatin derivatives against various enzymes to provide a comparative context for researchers.
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| Isatin | MAO-B | Ki = 3 µM | [7] |
| N-methyl isatin | MAO-A | IC50 = 7.9 ± 0.4 μM | [7] |
| 5-hydroxyisatin | MAO-A | IC50 = 8.4 ± 1.4 μM | [7] |
| C5-benzyloxy substituted isatin | MAO-B | IC50 = 0.103 µM | [7] |
| C6-benzyloxy substituted isatin | MAO-B | IC50 = 0.138 µM | [7] |
| Isatin derivative with malononitrile substituent | Acetylcholinesterase | 84.72% inhibition | [3] |
| Isatin derivative with M-Toluidine substituent | Butyrylcholinesterase | 94.79% inhibition | [3] |
| Isatin derivatives (general) | Carboxylesterases (hCE1, hiCE) | Ki in nM range for hydrophobic analogs | [6] |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against AChE and BChE.[8][9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (Test compound)
-
Donepezil or Galantamine (Positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of the test compound and positive control by diluting the stock solution with phosphate buffer. The final DMSO concentration in the well should be ≤1%.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI or BTCI in deionized water (prepare fresh).
-
Prepare the enzyme solution (AChE or BChE) in phosphate buffer to the desired concentration (e.g., 0.1-0.25 U/mL).
-
-
Assay Protocol (96-well plate):
-
Add 25 µL of phosphate buffer to the blank wells.
-
Add 25 µL of the test compound solution at various concentrations to the test wells.
-
Add 25 µL of the positive control solution to the positive control wells.
-
Add 25 µL of the buffer (with DMSO at the same concentration as the test compound) to the negative control wells.
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm at different time intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol outlines a general procedure for a kinase activity assay to screen for GSK-3β inhibition. Commercial kits with specific protocols are widely available.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2, DTT, etc.)
-
This compound (Test compound)
-
Staurosporine or a known GSK-3β inhibitor (Positive control)
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
96-well or 384-well plates
-
Plate reader (Luminometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in kinase assay buffer.
-
-
Assay Protocol:
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Add the GSK-3β enzyme to the wells.
-
Add the GSK-3β substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction according to the kit instructions.
-
Add the detection reagent to measure the amount of ADP produced (which is proportional to the kinase activity).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: General workflow for screening enzyme inhibitors.
Caption: Hypothetical inhibition of GSK-3β in the Wnt signaling pathway.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-benzylisatin Schiff Bases: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for synthesizing N-benzylisatin Schiff bases. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocols outlined below detail the necessary reagents, conditions, and characterization methods for the successful synthesis of these valuable molecules.
Overview of the Synthetic Pathway
The synthesis of N-benzylisatin Schiff bases is typically a two-step process. The first step involves the N-benzylation of isatin or its derivatives. The second step is the condensation reaction of the resulting N-benzylisatin with a primary amine or a similar nucleophile to form the Schiff base (imine).[1][4]
Experimental Protocols
Step 1: Synthesis of N-benzylisatin Derivatives
This procedure describes the N-alkylation of an isatin precursor to yield N-benzylisatin.
Materials:
-
Isatin (or a substituted isatin derivative)
-
Potassium carbonate (K₂CO₃)[5]
-
Dimethylformamide (DMF)[5]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
To a round-bottom flask containing dimethylformamide (DMF), add potassium carbonate (1.3 equivalents). Stir the mixture at room temperature for 5 minutes.[5]
-
Add isatin (1 equivalent) to the mixture and continue stirring for an additional 45 minutes at room temperature.[5]
-
Introduce benzyl halide (1.1 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to 80°C and stir for 12 hours.[2][5]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure N-benzylisatin derivative.[5]
Step 2: Synthesis of N-benzylisatin Schiff Bases
This protocol details the condensation reaction between N-benzylisatin and a primary amine to form the corresponding Schiff base.
Materials:
-
N-benzylisatin derivative (from Step 1)
-
Primary amine (e.g., sulphanilamide, 4-methyl sulphonyl aniline, 4-aminoantipyrine)[1][6]
-
Absolute ethanol[1]
-
Glacial acetic acid (catalytic amount)[1]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the N-benzylisatin derivative (1 equivalent) in absolute ethanol in a round-bottom flask.[1]
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.[1]
-
Add an equimolar amount of the desired primary amine to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for a period ranging from a few hours to 24 hours, depending on the specific reactants.[1][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling.[6]
-
Collect the solid product by filtration.[6]
-
Wash the collected solid with cold ethanol and then ether to remove any unreacted starting materials.[6][8]
-
Dry the purified N-benzylisatin Schiff base under vacuum.[6]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Data Presentation
The following tables summarize representative quantitative data for synthesized N-benzylisatin Schiff bases, compiled from various research findings.
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Reference |
| 3a | Sulphanilamide | 78 | 258-260 | [1] |
| 4a | 4-methyl sulphonyl aniline | 55 | 172-175 | [1] |
| 4b | 4-methyl sulphonyl aniline | 30 | 160-162 | [1] |
Table 1: Physicochemical data for selected N-benzylisatin Schiff bases.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-benzylisatin Schiff bases.
Caption: General workflow for the synthesis of N-benzylisatin Schiff bases.
Potential Biological Action
N-benzylisatin Schiff bases have been investigated for various biological activities, including anticancer effects. While specific signaling pathways are compound-dependent, a generalized pathway illustrating the induction of apoptosis, a common mechanism for anticancer agents, is shown below.
Caption: A generalized signaling pathway for anticancer activity.
These protocols and notes provide a solid foundation for the synthesis and study of N-benzylisatin Schiff bases. Researchers are encouraged to consult the cited literature for more specific details and characterization data.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 1-(4-fluorobenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)-1H-indole-2,3-dione, also known as N-(4-Fluorobenzyl)isatin, is a derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or key intermediate in drug development, rigorous purity assessment is critical to ensure its quality, safety, and efficacy.
These application notes provide detailed protocols for the analytical characterization and purity determination of this compound using a suite of orthogonal analytical techniques. The methodologies described herein are designed to provide a comprehensive purity profile by identifying and quantifying potential impurities, including starting materials, by-products, and degradation products.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound. This ensures that a wide range of potential impurities with varying chemical properties are detected and quantified. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method for determining purity against a certified reference standard.
-
Elemental Analysis (CHN Analysis): To confirm the elemental composition and detect inorganic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For structural confirmation and identification of functional groups, which can indicate the presence of certain impurities.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative purity data for a batch of this compound, as determined by the analytical techniques detailed in this document.
| Analytical Technique | Parameter | Result |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.5% |
| Known Impurity 1 (Isatin) | 0.15% | |
| Known Impurity 2 (4-Fluorobenzyl bromide) | Not Detected | |
| Unknown Impurity 1 (RT 5.8 min) | 0.20% | |
| Total Impurities | 0.50% | |
| GC-MS | Volatile Organic Impurities | < 0.05% |
| qNMR (¹H NMR) | Purity (Mole %) vs. Maleic Anhydride | 99.2% |
| Elemental Analysis | % Carbon (Theoretical: 70.59%) | 70.45% |
| % Hydrogen (Theoretical: 3.95%) | 3.91% | |
| % Nitrogen (Theoretical: 5.49%) | 5.45% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
Objective: To separate and quantify the main component from its potential non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
This compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Unveiling Molecular Interactions: Application Notes and Protocols for Docking Studies of 1-(4-fluorobenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking simulations are a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. This document outlines the potential applications of such studies and provides a step-by-step guide for performing them, aimed at facilitating drug discovery and development efforts.
Application Notes
This compound, as an isatin derivative, holds promise for targeting various key proteins implicated in disease. Molecular docking studies can elucidate its potential mechanism of action and guide the rational design of more potent and selective analogues.
Potential Therapeutic Targets:
-
Anticancer: Isatin derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Docking studies can predict the binding interactions of this compound within the ATP-binding pocket of these kinases or the active site of COX-2.
-
Anti-inflammatory: The anti-inflammatory effects of isatin derivatives are often attributed to their inhibition of COX-1 and COX-2 enzymes. Molecular docking can help in assessing the selectivity of this compound towards these isoforms, which is crucial for minimizing side effects.
-
Anti-tubercular: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated drug target. Docking studies can explore the potential of this compound to inhibit InhA.
-
Anti-asthmatic: Phosphodiesterase-4 (PDE-4) is a key enzyme in the inflammatory cascade associated with asthma. Isatin derivatives have been investigated as PDE-4 inhibitors, and molecular docking can provide insights into the binding mode of this compound to this target.
Data Presentation: Illustrative Docking Results
The following table summarizes hypothetical quantitative data from a molecular docking study of this compound against two potential anticancer targets, VEGFR-2 and COX-2. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as experimentally validated.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bonds | Hydrophobic Interactions |
| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Glu885, Leu840, Val848, Ala866, Leu1035 | Cys919 (backbone C=O), Asp1046 (side chain C=O) | Leu840, Val848, Ala866, Leu1035 |
| COX-2 | 5F19 | -9.2 | Arg120, Tyr355, Tyr385, Ser530, Val523, Ala527, Leu352 | Arg120 (side chain NH), Ser530 (side chain OH) | Val523, Ala527, Leu352 |
Experimental Protocols
A detailed methodology for performing molecular docking studies is provided below. This protocol is based on the widely used software AutoDock Vina.
1. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio).
-
Remove all non-essential components such as water molecules, co-crystallized ligands, and cofactors that are not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation
-
Objective: To generate a 3D structure of this compound, assign charges, and define rotatable bonds.
-
Procedure:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structure in the PDBQT file format.
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.
-
Procedure:
-
Define the grid box, which represents the search space for the docking simulation. The grid box should encompass the entire binding site of the target protein.
-
Use AutoDock Vina to perform the docking calculation, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.
-
AutoDock Vina will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
4. Analysis of Results
-
Objective: To analyze the docking results to understand the binding interactions and identify the most plausible binding mode.
-
Procedure:
-
Visualize the docked poses of the ligand within the protein's active site using a molecular graphics program.
-
Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein for the best-ranked poses.
-
The binding energy value provides an estimate of the binding affinity; more negative values indicate stronger binding.
-
Compare the interactions with those of known inhibitors of the target protein, if available, to validate the docking results.
-
Mandatory Visualizations
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified COX-2 Signaling Pathway.
Application Notes and Protocols for 1-(4-fluorobenzyl)-1H-indole-2,3-dione as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorobenzyl)-1H-indole-2,3-dione is a synthetic molecule belonging to the isatin class of compounds. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] While this compound itself has not been extensively characterized as a chemical probe for a specific biological target, its structural similarity to other isatin derivatives that have demonstrated potent biological activities, particularly as kinase inhibitors, suggests its potential as a valuable research tool.
These application notes provide a comprehensive overview of the synthesis of this compound and propose its use as a putative chemical probe for investigating signaling pathways regulated by protein kinases, a critical class of enzymes in cellular regulation and disease. The protocols provided are based on established methodologies for characterizing isatin derivatives and can be adapted for the investigation of this specific compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 313245-18-0 | [2] |
| Molecular Formula | C₁₅H₁₀FNO₂ | [2] |
| Molecular Weight | 255.24 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge for this class of compounds |
Synthesis Protocol
A common synthetic route to this compound involves the N-alkylation of isatin with 4-fluorobenzyl bromide.[2]
Materials:
-
Isatin
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
4-Fluorobenzyl bromide
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Ice water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isatin (1 equivalent) in dry DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium hydride (1.3 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 40% ethyl acetate in petroleum ether) to yield this compound as an off-white solid.[2]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Proposed Application as a Putative Kinase Inhibitor Probe
Given that numerous isatin derivatives have been identified as potent inhibitors of various protein kinases, it is plausible that this compound could serve as a chemical probe to investigate kinase signaling pathways, particularly those implicated in cancer.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where the probe inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by the probe.
Experimental Protocols
The following are generalized protocols that can be used to evaluate the potential of this compound as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of the compound against a panel of protein kinases.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant protein kinases of interest
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT, and a buffering agent)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the compound on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation
This protocol can be used to assess whether the compound inhibits the phosphorylation of a target kinase and its downstream effectors in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the total and phosphorylated forms of the target kinase and downstream proteins (e.g., p-ERK, total ERK, p-AKT, total AKT)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat the cells with this compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins.
Diagram of Experimental Workflow for Probe Characterization:
Caption: A workflow for the characterization of the probe's biological activity.
Data Presentation
As no specific quantitative data for this compound is currently available in the public domain, the following table is a template for how such data should be presented once generated through the protocols described above.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Target/Cell Line | Result (IC₅₀, µM) |
| In Vitro Kinase Assay | Kinase A | Value to be determined |
| Kinase B | Value to be determined | |
| Kinase C | Value to be determined | |
| Cell Viability Assay | MCF-7 (Breast Cancer) | Value to be determined |
| A549 (Lung Cancer) | Value to be determined | |
| HCT116 (Colon Cancer) | Value to be determined |
Conclusion
This compound represents a promising yet underexplored molecule within the pharmacologically significant isatin family. Based on the well-documented activities of related compounds, it holds potential as a chemical probe for investigating cellular signaling pathways, particularly those mediated by protein kinases. The provided synthesis and experimental protocols offer a robust framework for researchers to synthesize and characterize this compound, thereby elucidating its specific biological targets and mechanism of action. Such studies are crucial for validating its utility as a selective chemical probe in drug discovery and chemical biology.
References
Application Notes and Protocols for the Development of Isatin-Based Compounds for Specific Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in natural products and its versatile synthetic accessibility.[1][2] Isatin and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The synthetic tractability of the isatin core, particularly at the N1, C3, and C5 positions, allows for the generation of large, structurally diverse libraries for screening against various biological targets.[7][8]
This document provides detailed application notes and protocols for researchers engaged in the development of isatin-based compounds, with a focus on two prominent target classes: protein kinases and caspases. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Targeting Protein Kinases with Isatin Derivatives
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Isatin-based compounds have been successfully developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases like VEGFR2 and cyclin-dependent kinases (CDKs).[11][12] The indolin-2-one core of isatin acts as a scaffold that can mimic the hydrogen bonding interactions of ATP in the kinase active site.
Data Presentation: Kinase Inhibition Profile of Representative Isatin Derivatives
The inhibitory activities of several isatin derivatives against various protein kinases are summarized below. The data, presented as IC50 values, demonstrate the potential for developing potent and selective kinase inhibitors from the isatin scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| Compound 5d | DYRK1A | Sub-micromolar affinity | N/A (Binding Assay) | [13] |
| Compound 5d | PIM1 | Sub-micromolar affinity | N/A (Binding Assay) | [13] |
| Sunitinib | VEGFR2 | 0.009 | N/A (Enzymatic Assay) | [11][12] |
| Orantinib | VEGFR2 | 0.05 | N/A (Enzymatic Assay) | [11] |
| Isatin-triazole hybrid | Tubulin Polymerization | ~1-5 | Prostate and Breast Cancer Cells | [12] |
Visualization: Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified signaling pathway where an isatin-based inhibitor blocks a receptor tyrosine kinase (RTK), preventing downstream signaling that leads to cell proliferation and promoting apoptosis.
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of Fluorinated Isatins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antiproliferative activity of fluorinated isatin derivatives. This document outlines the cytotoxic potential of this promising class of compounds, details the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.
Introduction to Fluorinated Isatins in Cancer Research
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties. The incorporation of fluorine atoms into the isatin core can significantly enhance its therapeutic properties, such as metabolic stability and binding affinity to target proteins. Fluorinated isatin derivatives have demonstrated promising antiproliferative activity against a range of cancer cell lines, often through the induction of apoptosis.
Quantitative Cytotoxicity Data of Fluorinated Isatin Derivatives
The antiproliferative efficacy of fluorinated isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes reported IC50 values for a range of fluorinated isatin derivatives against several common cancer cell lines, providing a comparative view of their potency.
| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 8 [1] | Isatin-Hydrazone | A549 (Lung) | 42.43[1] |
| HepG2 (Liver) | 48.43[1] | ||
| Compound 14 [1] | Isatin-Hydrazone | A549 (Lung) | 115.00[1] |
| Compound 5 [1] | Isatin-Hydrazone | HepG2 (Liver) | 107.90[1] |
| Compound 10 [1] | Isatin-Hydrazone | HepG2 (Liver) | >200 |
| Compound 3a [2] | 1-Benzylisatin | M-HeLa (Cervical) | 25.1 |
| HuTu 80 (Duodenal) | 21.5 | ||
| Compound 3b [2] | 1-Benzylisatin | M-HeLa (Cervical) | 12.3 |
| HuTu 80 (Duodenal) | 36.2 | ||
| Compound 3d [2] | 1-Benzylisatin | M-HeLa (Cervical) | 16.4 |
| HuTu 80 (Duodenal) | 21.2 | ||
| Unnamed [3] | Pyrrolidinyl sulfonyl isatin | Caspase-3 (Enzyme) | 0.030 |
| Caspase-7 (Enzyme) | 0.037 | ||
| Compound 133 [4] | Isatin derivative | A549 (Lung) | 5.32[4] |
| PC3 (Prostate) | 35.1[4] | ||
| MCF-7 (Breast) | 4.86[4] | ||
| Compound 44 [4] | Triazole-isatin hybrid | MCF-7 (Breast) | 0.67[4] |
| HCC1937 (Breast) | 0.53[4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of the cytotoxic effects of fluorinated isatin derivatives. This section provides step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Fluorinated isatin derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the fluorinated isatin derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently with a pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Fluorinated isatin derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fluorinated isatin derivatives at the desired concentrations for the specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after incubation. Use appropriate controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Fluorinated isatin derivatives
-
Cancer cell lines of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with fluorinated isatin derivatives, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antiproliferative activity of fluorinated isatins.
Caption: General experimental workflow for assessing the antiproliferative activity of fluorinated isatins.
Proposed Signaling Pathway of Fluorinated Isatin-Induced Apoptosis
Fluorinated isatins often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Caption: Intrinsic apoptosis pathway induced by fluorinated isatins.
Conclusion
Fluorinated isatin derivatives represent a promising class of compounds for the development of novel anticancer agents. The protocols and data presented in these application notes provide a framework for the systematic evaluation of their in vitro antiproliferative activity. By employing these standardized assays and understanding the underlying signaling pathways, researchers can effectively identify and characterize potent fluorinated isatin candidates for further preclinical and clinical development.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Antiproliferative Activity of Isatin-Indole Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of isatin-indole conjugates and their evaluation as antiproliferative agents. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in this promising area of cancer drug discovery. Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of biological activities, including anticancer properties.[1][2] The conjugation of isatin with an indole moiety, another privileged pharmacophore in anticancer drug development, has led to the discovery of potent antiproliferative agents.[3][4] These conjugates often exhibit their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][5]
I. Synthetic Strategies for Isatin-Indole Conjugates
A common and effective method for the synthesis of isatin-indole conjugates involves the condensation reaction between an indole-derived acid hydrazide and a substituted isatin.[6] This approach allows for the facile generation of a diverse library of conjugates by varying the substitution patterns on both the isatin and indole rings.
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of isatin-indole conjugates.
Experimental Protocol: Synthesis of Isatin-Indole Hydrazone Conjugates[6][7][8]
This protocol describes a general procedure for the synthesis of isatin-indole conjugates via a hydrazone linker.
Materials:
-
Indole-2-carboxylic acid
-
Methanol (absolute)
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (99%)
-
Substituted isatins
-
Ethanol (absolute)
-
Glacial acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
Esterification of Indole-2-carboxylic acid:
-
To a solution of indole-2-carboxylic acid in absolute methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl indole-2-carboxylate.
-
-
Synthesis of Indole-2-carbohydrazide:
-
Dissolve the methyl indole-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the precipitated product, indole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Synthesis of Isatin-Indole Conjugates (Carbohydrazides):
-
Dissolve indole-2-carbohydrazide (1 mmol) in absolute ethanol (15 mL).
-
To this stirred solution, add the appropriate substituted isatin (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture with continuous stirring for 4 hours.
-
Filter the hot alcoholic reaction mixture.
-
Recrystallize the collected solid from an ethanol/DMF mixture (e.g., 3:1) to yield the pure isatin-indole conjugate.
-
II. Antiproliferative Activity of Isatin-Indole Conjugates
Isatin-indole conjugates have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The potency of these compounds is often influenced by the nature and position of substituents on both the isatin and indole rings.
Data Presentation: In Vitro Antiproliferative Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isatin-indole conjugates against various cancer cell lines.
| Compound ID | Linker | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 5m | Hydrazone | 5-CH3 on Isatin | ZR-75 (Breast) | 1.17 | [7] |
| HT-29 (Colon) | 1.17 | [7] | |||
| A-549 (Lung) | 1.17 | [7] | |||
| 5o | Hydrazone | N-benzyl on Isatin | A-549 (Lung) | 1.69 | [8] |
| 5w | Hydrazone | N-phenyl on Isatin | A-549 (Lung) | 1.91 | [8] |
| 17 | Hydrazone | Unsubstituted | ZR-75 (Breast) | 0.74 | [1] |
| HT-29 (Colon) | 2.02 | [1] | |||
| A-549 (Lung) | 0.76 | [1] | |||
| Sunitinib | (Reference) | ZR-75 (Breast) | 8.31 | [1] | |
| HT-29 (Colon) | 10.14 | [1] | |||
| A-549 (Lung) | 5.87 | [1] |
III. Mechanistic Insights into Antiproliferative Activity
Isatin-indole conjugates exert their anticancer effects through various mechanisms, primarily by interfering with key signaling pathways that regulate cell proliferation, survival, and division.
A. Inhibition of Protein Kinases
Many isatin-based compounds, including isatin-indole conjugates, function as inhibitors of protein kinases that are often dysregulated in cancer.[1][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, proliferation, and metastasis.[9][10][11] Isatin-indole conjugates can inhibit the kinase activity of these receptors, thereby blocking downstream signaling cascades.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by isatin-indole conjugates.
CDK2, in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[12][13] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[14]
Caption: Inhibition of the CDK2/Cyclin E pathway leading to G1/S cell cycle arrest.
B. Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division.[5] Several indole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[15][16]
Caption: Disruption of microtubule dynamics by isatin-indole conjugates.
IV. Protocols for Biological Evaluation
A. MTT Assay for Cell Viability[4][19][20]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isatin-indole conjugates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
B. Cell Cycle Analysis by Flow Cytometry[6][21][22]
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the DNA histograms to quantify the percentage of cells in each phase of the cell cycle.
C. Western Blotting for Apoptosis and Cell Cycle Markers[23][24]
Western blotting is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of action.
Protocol:
-
Protein Extraction: Treat cells with the isatin-indole conjugates, harvest, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, cyclin D1, p-Rb).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels.
These protocols provide a framework for the synthesis and evaluation of isatin-indole conjugates as potential antiproliferative agents. Researchers are encouraged to optimize these procedures based on their specific experimental conditions and cell lines. The promising biological activities and diverse synthetic accessibility make isatin-indole conjugates an exciting area for future cancer drug discovery.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(4-fluorobenzyl)-1H-indole-2,3-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione (also known as N-(4-fluorobenzyl)isatin).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible reasons and how can I improve the outcome?
-
Answer: Low yields in the N-alkylation of isatin can stem from several factors, including incomplete deprotonation of the isatin starting material, suboptimal reaction conditions, or competing side reactions.[1]
-
Incomplete Deprotonation: The N-H proton of isatin must be removed by a base to form the nucleophilic isatin anion for the reaction to proceed.[1] If the base is not strong enough or used in insufficient amounts, the reaction will be incomplete.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Polar aprotic solvents like DMF or NMP generally work best.[2] The reaction may require heating to proceed at a reasonable rate.
-
Side Reactions: The isatin molecule has other reactive sites. Under basic conditions, side reactions such as aldol-type condensations can occur. O-alkylation, where the alkyl group attaches to the oxygen instead of the nitrogen, is another possibility, though N-alkylation is typically favored.[3]
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using a suitable base and the correct amount. For this reaction, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective.[2][4] Use a slight excess of the base (e.g., 1.3 equivalents) to ensure complete deprotonation of the isatin.[2]
-
Solvent Choice: Use anhydrous polar aprotic solvents such as DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidinone) to facilitate the reaction.[2]
-
Temperature and Monitoring: The reaction may require heating. A temperature range of 70-80 °C is often effective for reactions using K₂CO₃ in DMF.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is consumed.
-
Reagent Quality: Ensure the isatin, 4-fluorobenzyl halide, and solvent are pure and dry. Moisture can quench the base and hinder the reaction.
-
Issue 2: Difficulty in Product Purification and Isolation
-
Question: I am having trouble purifying the final product. It is an oil that won't solidify, or it is contaminated with starting material.
-
Answer: Purification challenges are common in N-alkylation of isatin. The product may initially form as an oil, and its polarity can be similar to the isatin starting material, making separation difficult.[1]
-
Product is an Oil: The crude product may be an oil due to residual solvent or impurities.
-
Contamination with Starting Material: This is often due to an incomplete reaction.[1]
Troubleshooting Steps:
-
Inducing Crystallization: If the product is an oil, attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the product is expected to be insoluble (like hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.[1]
-
Column Chromatography: If crystallization fails or the product is impure, column chromatography is the most effective purification method.[1][4] A common eluent system is a mixture of ethyl acetate and hexanes or petroleum ether.[4]
-
Recrystallization: If a crude solid is obtained, recrystallization can be an effective final purification step. Ethanol or a mixture of dichloromethane and hexanes are reported to be good solvent systems for N-alkylated isatins.[1]
-
Acid-Base Extraction: To remove unreacted isatin, you can use an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic isatin will be deprotonated and move to the aqueous layer, while the N-alkylated product remains in the organic layer.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the role of the base in this reaction?
-
Answer 1: The base, such as NaH or K₂CO₃, is crucial for deprotonating the nitrogen atom of the isatin ring. This creates a nucleophilic isatin anion that can then attack the electrophilic carbon of the 4-fluorobenzyl halide, forming the new N-C bond.
-
Question 2: Can I use a different alkylating agent?
-
Answer 2: Yes, this reaction is a general method for N-alkylation of isatin. Various alkyl and benzyl halides can be used.[2] However, the reactivity of the halide (iodide > bromide > chloride) will affect the reaction conditions required.
-
Question 3: Is it possible for the alkylation to occur on the oxygen atom (O-alkylation)?
-
Answer 3: While N-alkylation is generally the major product, O-alkylation can occur as a side reaction.[1] The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio.[3] For most standard protocols for this synthesis, N-alkylation is the predominant pathway.
-
Question 4: How can I confirm the identity and purity of my final product?
-
Answer 4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] The purity can be assessed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by its melting point.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Parameter | Method 1 (NaH/DMF) | Method 2 (K₂CO₃/DMF) | Method 3 (Microwave, K₂CO₃/DMF) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | Anhydrous DMF | DMF (few drops) |
| Temperature | 0 °C to Room Temperature | 70-80 °C | Microwave Irradiation |
| Reaction Time | 3 hours | Monitored by TLC | A few minutes |
| Yield | 82%[4] | Generally good to excellent | Moderate to high[5] |
| Reference | [4] | [1] | [2][5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in DMF [4]
-
To a stirred solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) at 0 °C, add sodium hydride (2.1 g, 87.5 mmol) portion-wise.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Add 4-fluorobenzyl bromide (11 mL, 81.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding ice water.
-
Extract the product with ethyl acetate (2 x 250 ml).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using 40% ethyl acetate in petroleum ether as the eluent to yield this compound as an off-white solid.
Protocol 2: Synthesis using Potassium Carbonate in DMF [1]
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 4-fluorobenzyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Substituted Isatins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-substituted isatins.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: The final product is an oil or a sticky solid and will not crystallize.
Question: After workup and solvent removal, my N-substituted isatin product is an oil or a tacky solid that resists crystallization. How can I solidify it?
Answer: This is a common issue, particularly when using high-boiling point solvents like N,N-dimethylformamide (DMF), which can be difficult to remove completely.[1][2] Several factors could be at play:
-
Residual Solvent: Trace amounts of high-boiling point solvents can inhibit crystallization.[1]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation.
-
Product Nature: Some N-substituted isatins with certain alkyl groups may inherently be oils or have low melting points.[2]
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| High Vacuum Drying | Place the oily product under a high vacuum for an extended period (overnight is recommended). Gentle heating (e.g., 30-40 °C) can be applied if the product is thermally stable. | Removal of residual solvent, potentially leading to solidification. |
| Trituration | Add a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether) to the oil.[1] Scratch the inside of the flask with a glass rod to induce crystallization.[1] Agitate or stir the mixture. | The product should precipitate as a solid, which can then be collected by filtration. |
| Recrystallization | If a crude solid is obtained, attempt recrystallization from various solvent systems. Effective systems for N-alkylated isatins include dichloromethane/hexanes and ethanol.[1] | Formation of pure crystals upon slow cooling. |
| Column Chromatography | If other methods fail, purify the product using column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[1][3][4] | Separation of the desired product from impurities and residual solvent, yielding a purer compound that may crystallize more readily. |
Issue 2: The yield of the N-alkylation reaction is consistently low.
Question: My N-alkylation reaction of isatin is giving a very low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can result from incomplete reactions, side reactions, or suboptimal reaction conditions.[1]
-
Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. An insufficiently strong base or an inadequate amount of base will lead to an incomplete reaction.[1]
-
Side Reactions: The isatin core is susceptible to side reactions under basic conditions, such as Aldol-type condensations.[1] O-alkylation is another possible side reaction, although N-alkylation is generally favored.[1]
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.
| Optimization Strategy | Recommended Action | Rationale |
| Ensure Complete Deprotonation | Use a sufficiently strong base (e.g., K₂CO₃, NaH) in a slight excess (e.g., 1.1-1.5 equivalents). | To drive the equilibrium towards the formation of the isatin anion. |
| Drive Reaction to Completion | Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] | To ensure all the deprotonated isatin reacts to form the N-substituted product. |
| Optimize Reaction Conditions | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 70-80 °C).[1] The optimal temperature and time should be determined empirically for each specific substrate. | To increase the reaction rate while minimizing decomposition. |
| Minimize Side Reactions | Add the alkylating agent after allowing sufficient time for the complete deprotonation of isatin. Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. | To reduce the chances of undesired side reactions. |
Issue 3: The purified product is contaminated with unreacted isatin.
Question: After purification by column chromatography or recrystallization, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?
Answer: The similar polarity of some N-substituted isatins and isatin itself can make their separation challenging.[1]
-
Incomplete Reaction: The primary reason for the presence of the starting material is an incomplete reaction.[1]
-
Sub-optimal Chromatography: The chosen solvent system for column chromatography may not be optimal for separating the product from the starting material.[1]
| Purification Method | Detailed Protocol | Principle of Separation |
| Optimized Column Chromatography | Use a shallow gradient of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes).[1] For example, start with 100% hexanes and gradually increase the ethyl acetate concentration. Collect small fractions and analyze them by TLC. | Enhances the resolution between compounds with similar polarities. |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). 2. Wash the organic solution with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃ solution). 3. Separate the organic layer, which contains the N-substituted isatin. 4. The aqueous layer, containing the deprotonated isatin, can be acidified to recover the starting material if desired. | Exploits the acidic nature of the N-H proton in isatin. The isatin is deprotonated by the base and extracted into the aqueous layer, while the N-substituted product remains in the organic layer.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).[1]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the isatin anion.[1]
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude N-substituted isatin in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[1] After evaporating the solvent, carefully load the dried silica onto the top of the column.[1]
-
Elute the Column: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted isatin.[1]
Protocol 3: Purification by Recrystallization
-
Place the crude N-substituted isatin in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a dichloromethane/hexanes mixture) to dissolve the solid completely.[1]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.[1]
Visualizations
Caption: Troubleshooting logic for obtaining a solid N-substituted isatin product.
Caption: Decision workflow for removing unreacted isatin from the product mixture.
Frequently Asked Questions (FAQs)
Q1: What are some common side reactions during the N-alkylation of isatin?
A1: Besides incomplete reactions, potential side reactions include O-alkylation of the C2-carbonyl group and Aldol-type reactions, especially under strong basic conditions.[1]
Q2: Why is my N-substituted isatin product colored?
A2: Isatin and its derivatives are often colored compounds, typically ranging from orange to red. The color is inherent to the chromophore of the isatin core. However, dark, tar-like colors may indicate decomposition or the presence of significant impurities.
Q3: Can I use other bases besides potassium carbonate for the N-alkylation?
A3: Yes, other bases such as sodium hydride (NaH), cesium carbonate (Cs₂CO₃), and in some cases, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. The choice of base may depend on the reactivity of the alkylating agent and the specific isatin derivative.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the N-substituted isatin should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Thin Layer Chromatography (TLC) against a pure standard if available. Melting point analysis can also be a good indicator of purity for solid products.
References
improving yield and purity of 1-(4-fluorobenzyl)-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-fluorobenzyl)-1H-indole-2,3-dione (also known as N-(4-fluorobenzyl)isatin).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of isatin with 4-fluorobenzyl halide (bromide or chloride). This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a base to deprotonate the isatin nitrogen. Common bases for this transformation include sodium hydride (NaH) and potassium carbonate (K2CO3)[1][2][3].
Q2: I obtained a low yield of my product. What are the potential causes and how can I improve it?
A2: Low yields in the N-alkylation of isatin can stem from several factors:
-
Incomplete Deprotonation: The nitrogen atom of isatin must be fully deprotonated to form the nucleophilic anion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion. Using a strong base like NaH or ensuring anhydrous conditions with a slight excess of a milder base like K2CO3 can mitigate this[1].
-
Side Reactions: Under basic conditions, isatin can undergo side reactions such as aldol-type condensations or reactions at the carbonyl groups. O-alkylation is another possibility, though N-alkylation is generally favored[1].
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time[2].
Q3: My final product is an oil instead of a solid. How can I induce crystallization?
A3: It is not uncommon for N-substituted isatins to be obtained as oils, which can be due to residual solvent or the inherent properties of the molecule. Here are some techniques to induce solidification:
-
High Vacuum Drying: Ensure all residual solvent, especially high-boiling point solvents like DMF, is removed by drying the product under high vacuum, possibly with gentle heating.
-
Trituration: This technique involves adding a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil and scratching the inside of the flask with a glass rod. This can provide nucleation sites for crystallization.
-
Recrystallization: If a crude solid or oil is obtained, recrystallization from a suitable solvent system can both purify the product and yield a crystalline solid. Common solvents for N-alkylated isatins include ethanol or a mixture of dichloromethane and hexanes[4].
Q4: My purified product is still contaminated with starting isatin. How can I improve the separation?
A4: The similar polarity of N-substituted isatins and the starting isatin can make separation by column chromatography challenging. To address this:
-
Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion. This can be achieved by using a slight excess of the 4-fluorobenzyl halide and the base, and closely monitoring the reaction with TLC until the isatin spot is no longer visible[2].
-
Optimize Column Chromatography: The choice of eluent is critical. A common and effective solvent system for separating N-alkylated isatins from isatin is a mixture of ethyl acetate and petroleum ether (or hexanes)[2][3]. The polarity of the eluent can be gradually increased to achieve better separation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Problem 2: Product is an Oil or Gummy Solid
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |
| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | ~4 hours | ~12-24 hours |
| Reported Yield | 82%[2] | ~95% (for similar N-benzyl isatins)[3] |
| Purity | High after column chromatography | High after column chromatography |
| Notes | Requires anhydrous conditions and careful handling of NaH. | Milder conditions, but may require longer reaction times. |
Table 2: Purification Strategy and Expected Outcome
| Purification Method | Typical Solvents/Eluents | Expected Purity Improvement |
| Column Chromatography | Ethyl Acetate/Petroleum Ether (e.g., 40% Ethyl Acetate)[2] | Removes unreacted isatin and most side products. |
| Recrystallization | Ethanol or Dichloromethane/Hexanes[4] | High, removes minor impurities and can improve crystal morphology. |
| Trituration | Hexanes or Diethyl Ether | Effective for inducing crystallization from an oil. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
-
Preparation: To a stirred solution of isatin (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.3 equivalents) portion-wise.
-
Deprotonation: Stir the resulting mixture at 0 °C for 1 hour.
-
Alkylation: Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed[2].
-
Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford the title compound[2].
Protocol 2: Synthesis using Potassium Carbonate (K2CO3)
-
Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) in DMF. Add potassium carbonate (1.3-1.5 equivalents) to the solution[1][3].
-
Alkylation: Add 4-fluorobenzyl bromide or chloride (1.1-1.2 equivalents) to the mixture[3].
-
Reaction: Stir the reaction mixture at room temperature or heat to 70-80 °C for 12-24 hours. Monitor the reaction progress by TLC[1][3].
-
Work-up: After completion, pour the reaction mixture into ice water. If a solid precipitates, filter and wash with water. If not, extract the aqueous layer with ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization[3].
Visualizations
References
Technical Support Center: N-Benzylation of Isatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-benzylation of isatin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-benzylation of isatin, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Benzylisatin
Question: My N-benzylation of isatin is resulting in a low yield or failing to produce the desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the N-benzylation of isatin can arise from several factors, including incomplete deprotonation, suboptimal reaction conditions, or the use of inactive reagents.
-
Incomplete Deprotonation: The initial and crucial step in the N-benzylation of isatin is the deprotonation of the N-H bond to form the nucleophilic isatin anion. If the base used is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.
-
Inactive Benzylating Agent: The benzyl halide (e.g., benzyl bromide, benzyl chloride) may have degraded.
-
Solution: It is recommended to use a fresh bottle of the benzylating agent. Benzyl halides can be sensitive to light and moisture and should be stored properly.
-
-
Suboptimal Reaction Temperature and Time: The reaction may be too slow at room temperature, or prolonged heating could lead to decomposition.
-
Solution: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as excessive heat can promote side reactions.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.
-
-
Steric Hindrance: If using a sterically bulky substituted benzyl halide, the reaction rate may be slower.
-
Solution: For bulky alkylating agents, it may be necessary to increase the reaction time or temperature.[1]
-
Issue 2: Formation of an Oily or Gummy Product Instead of a Crystalline Solid
Question: After the workup and solvent evaporation, my N-benzylisatin product is an oil and I cannot get it to crystallize. What could be the problem?
Answer: The formation of an oily or gummy product is a common issue and can be attributed to residual solvent, the presence of impurities, or the inherent physical properties of the product.
-
Residual Solvent: High-boiling point solvents such as DMF are frequently used in this reaction and can be challenging to remove completely.
-
Solution: Utilize a high-vacuum line for an extended period, possibly with gentle heating, to remove residual solvent. Azeotropic removal by adding a solvent like toluene and then evaporating under reduced pressure can also be effective.
-
-
Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.
-
Solution: Purify the product using column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3]
-
-
Low Melting Point: Some N-substituted isatin derivatives may have low melting points and exist as oils at room temperature.
-
Solution: If the product is confirmed to be pure by analytical methods such as NMR or GC-MS, it may not crystallize. In such cases, the oily product can often be used in subsequent steps if it is of sufficient purity.
-
Issue 3: Presence of Multiple Spots on TLC and an Impure Final Product
Question: My reaction mixture shows multiple spots on the TLC plate, and my final product is impure. What are the common side reactions, and how can I minimize them?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. The primary side reactions in the N-benzylation of isatin are O-benzylation and aldol-type reactions.
-
O-Benzylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-benzylated isomer, 2-benzyloxy-indol-3-one. N-alkylation is generally the favored pathway.[3]
-
Aldol-Type Reactions: Under basic conditions, the C3-keto group of isatin can participate in aldol-type condensation reactions, either with another isatin molecule or with a solvent like acetone if it is used.[1][2]
-
Mitigation: Avoid using acetone as a solvent when strong bases are present. Using a base that is sufficiently strong to deprotonate the isatin N-H but not so strong as to promote self-condensation is recommended. K₂CO₃ is often a good choice in this regard.
-
-
Epoxide Formation: When using specific benzylating agents with acidic methylene protons, such as phenacyl halides, epoxide formation at the C3-carbonyl can occur as a competitive side reaction.[2][4]
-
Mitigation: The formation of the epoxide is favored by stronger bases and less polar solvents at lower temperatures. Using a weaker base like K₂CO₃ in a polar aprotic solvent like DMF can help to minimize this side reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which base and solvent combination is recommended for the N-benzylation of isatin?
A1: A widely used and effective combination is potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent.[5] This system provides good yields for the N-benzylated product. Cesium carbonate (Cs₂CO₃) can also be used and sometimes gives higher yields.[2]
Q2: What are the advantages of using microwave irradiation for this reaction?
A2: Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times (minutes versus hours), often higher yields, and the use of less solvent, which simplifies the workup process.
Q3: How can I effectively remove unreacted isatin from my N-benzylisatin product?
A3: The similar polarity of N-benzylisatin and isatin can make their separation challenging.
-
Drive the reaction to completion: The most effective way to avoid this issue is to ensure the reaction goes to completion by using a slight excess of the benzylating agent and base and monitoring the reaction by TLC.[3]
-
Optimize column chromatography: If separation is necessary, careful optimization of the eluent system for column chromatography is crucial. A shallow gradient of ethyl acetate in hexanes can improve separation.[3]
-
Acid-Base Extraction: The starting isatin has an acidic N-H proton, while the N-benzylisatin does not. This difference can be exploited by performing an acid-base extraction. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., 1M NaOH) will extract the unreacted isatin into the aqueous layer.
Q4: Can I use other benzylating agents besides benzyl chloride or bromide?
A4: Yes, other benzylating agents can be used. For instance, trichloroacetimidates in the presence of a Lewis acid have been employed for the N-alkylation of isatins, offering an alternative to methods requiring strong bases.[6]
Data Presentation
Table 1: Comparison of Yields for N-Benzylation of Isatin under Different Conditions
| Benzylating Agent | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Benzyl Chloride | K₂CO₃ / KI | Acetonitrile | Conventional (Reflux) | 4 hours | 79 | [7] |
| Benzyl Bromide | K₂CO₃ | DMF | Conventional (80°C) | 12 hours | ~95 | [5] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave (300 W) | 3 minutes | 96 | [2] |
| Benzyl Chloride | Cs₂CO₃ | DMF | Microwave (300 W) | 3 minutes | 93 | [2] |
| Benzyl Chloride | NaOEt | Ethanol | Microwave | Not specified | 81 | [8] |
| Benzyl Chloride | DBU | Ethanol | Microwave (140°C) | 10 minutes | High | [9] |
Experimental Protocols
Protocol 1: Conventional N-Benzylation of Isatin using K₂CO₃ and DMF
This protocol is a standard and reliable method for the N-benzylation of isatin.
-
Reagents and Materials:
-
Isatin (10 mmol)
-
Potassium Carbonate (K₂CO₃) (13 mmol)
-
Benzyl bromide or chloride (11 mmol)
-
N,N-Dimethylformamide (DMF) (100 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add DMF (100 mL) and potassium carbonate (13 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add isatin (10 mmol) to the flask and continue stirring for 45 minutes.
-
Add the benzyl halide (11 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and continue stirring for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water (200 mL).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[5]
-
Protocol 2: Microwave-Assisted N-Benzylation of Isatin
This protocol offers a rapid and efficient alternative to conventional heating.
-
Reagents and Materials:
-
Isatin (1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Benzyl chloride (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops to form a slurry)
-
-
Procedure:
-
In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (1.3 mmol), and benzyl chloride (1.1 mmol).
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture (e.g., at 300 W) for approximately 3 minutes.[2]
-
After irradiation, allow the vessel to cool to room temperature.
-
Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the product as needed.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scispace.com [scispace.com]
- 6. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Solubility of Isatin Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the promising therapeutic potential of isatin derivatives is often hampered by a significant practical challenge: low aqueous solubility. This issue can lead to compound precipitation in biological assays, resulting in inaccurate data and potentially causing promising candidates to be overlooked. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and obtain reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my isatin derivatives have such low water solubility?
A1: Isatin and its derivatives are heterocyclic compounds that are often highly crystalline and possess a planar structure, which contributes to strong intermolecular interactions in the solid state. These characteristics, along with a generally hydrophobic scaffold, make them poorly soluble in aqueous solutions. Isatin itself is practically insoluble in water, and while substitutions on the isatin ring can modulate solubility, many derivatives remain challenging to work with in biological buffers.[1]
Q2: My isatin derivative dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This common phenomenon is known as "crashing out" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its capacity to keep a compound in solution dramatically decreases when diluted into an aqueous environment. The final concentration of your isatin derivative in the assay medium, including buffer components, salts, and proteins, may exceed its thermodynamic solubility limit in that specific aqueous environment, causing it to precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: It is crucial to minimize the final concentration of DMSO in your assay to avoid solvent-induced artifacts and cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered acceptable for most cell lines, with concentrations below 0.1% being ideal.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent itself.[2]
Q4: Are there alternative solvents to DMSO that I can use?
A4: While DMSO is the most common co-solvent, other options can be explored, such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG). However, the compatibility of these solvents with your specific assay system and their potential for cellular toxicity must be carefully evaluated. For any alternative solvent, it is essential to perform vehicle control experiments.
Q5: How can I improve the solubility of my isatin derivative for my biological assay?
A5: Several strategies can be employed to enhance the aqueous solubility of isatin derivatives for in vitro experiments:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is the most common approach.
-
pH Adjustment: For ionizable isatin derivatives, adjusting the pH of the buffer can significantly impact solubility.
-
Use of Excipients: Incorporating solubility-enhancing agents such as cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble inclusion complex.[3][4][5]
-
Formulation as a Salt: If your isatin derivative has an acidic or basic functional group, converting it to a salt form can dramatically increase its aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The final concentration of the isatin derivative exceeds its aqueous solubility. | - Decrease the final working concentration.- Optimize the dilution method by adding the stock solution dropwise to the pre-warmed buffer while vortexing. |
| Compound precipitates in the incubator after a few hours. | The compound is unstable in the assay medium at 37°C, or the buffer components are causing precipitation over time. | - Assess the stability of the compound in the assay medium over the time course of the experiment.- Consider using a different buffer system. |
| Inconsistent results between experiments. | The compound is not fully dissolved in the stock solution, or precipitation is occurring inconsistently. | - Ensure the compound is completely dissolved in the stock solution before use. Gentle warming or sonication may be necessary.- Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | - Visually inspect for any signs of precipitation before and during the assay.- Consider using a solubility-enhancing technique, such as cyclodextrin complexation. |
Data Presentation: Solubility and Biological Activity
Table 1: Solubility of Isatin in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility | Mass Fraction Solubility (kg·kg⁻¹) |
| Water | 5.14 x 10⁻⁵ | 4.20 x 10⁻⁴ |
| Ethanol | 4.09 x 10⁻³ | 1.31 x 10⁻² |
| Isopropyl Alcohol (IPA) | 4.19 x 10⁻³ | 1.04 x 10⁻² |
| 2-Butanol | 5.16 x 10⁻³ | 1.03 x 10⁻² |
| Ethyl Acetate (EA) | 5.68 x 10⁻³ | 9.54 x 10⁻³ |
| Propylene Glycol (PG) | 6.73 x 10⁻³ | 1.32 x 10⁻² |
| Ethylene Glycol (EG) | 7.54 x 10⁻³ | 1.80 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 9.85 x 10⁻² | 4.02 x 10⁻² |
| Transcutol | 5.23 x 10⁻¹ | 1.20 |
Data sourced from[1]
Table 2: Biological Activity of Selected Isatin Derivatives
| Derivative Type | Target | Cell Line/Enzyme | IC₅₀ (µM) |
| Isatin-sulphonamide | Caspase-3 | Recombinant Enzyme | 2.33 |
| Isatin-sulphonamide | Caspase-7 | Recombinant Enzyme | Moderate Inhibition |
| N-substituted Isatin | VEGFR-2 | Kinase Assay | 0.09 |
| Isatin-based Schiff Base | VEGFR-2 | Kinase Assay | 0.069 |
| Diethylene glycol tethered bis-isatin | Various Cancer Cell Lines | Hela, HCT-116, A549, MCF-7/DOX | 8.32 - 49.73 |
| 5-(morpholino sulfonyl) isatin | EGFR | Kinase Assay | - |
| Isatin-benzoazine hybrid | Caspase-3/7 | A-549 | Apoptosis induction |
| 5,5-diphenylhydantoin bearing isatin | VEGFR-2 | Kinase Assay | 0.09 |
| Isatin-indole hybrid | Various Cancer Cell Lines | HT-29, ZR-75, A-549 | 1.17 |
IC₅₀ values are indicative of the concentration at which the compound exerts its biological effect and, therefore, must be soluble. Data compiled from[6][7][8][9][10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an Isatin Derivative
This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble isatin derivative using an organic co-solvent.
Materials:
-
Isatin derivative powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of the isatin derivative powder in a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Vortex the solution vigorously for at least 2 minutes to facilitate dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that no visible particles remain. The solution should be clear.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication in an ultrasonic water bath can be applied. Avoid excessive heat, as it may degrade the compound.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer
This protocol outlines the steps to dilute the concentrated stock solution into an aqueous buffer for a biological assay, minimizing the risk of precipitation.
Materials:
-
Prepared stock solution of the isatin derivative in DMSO
-
Pre-warmed (37°C) aqueous assay buffer or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Buffer: Ensure the aqueous assay buffer or cell culture medium is pre-warmed to the experimental temperature (typically 37°C).
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the assay. Ensure the final DMSO concentration remains below the tolerated limit for your assay (ideally <0.1%).
-
Serial Dilution (Recommended): To avoid "solvent shock," perform one or more intermediate serial dilutions of the stock solution in the pre-warmed buffer.
-
Final Dilution: Add the calculated volume of the stock solution (or the intermediate dilution) dropwise to the final volume of the pre-warmed buffer while gently vortexing or swirling. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the final solution for any signs of cloudiness or precipitation.
-
Use Immediately: It is best practice to use the freshly prepared diluted solution immediately in your assay.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and pathways relevant to the study of isatin derivatives.
A troubleshooting workflow for addressing precipitation issues with isatin derivatives.
Simplified signaling pathway of caspase-3 inhibition by an isatin derivative.
Mechanism of action of an isatin derivative as a VEGFR-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. seejph.com [seejph.com]
purification of crude 1-(4-fluorobenzyl)-1H-indole-2,3-dione by recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-(4-fluorobenzyl)-1H-indole-2,3-dione by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of N-substituted isatins.
Q1: My crude product appears as a persistent oil or gum and will not solidify. How can I obtain a solid?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of forming solid crystals. This often occurs if the solution is supersaturated at a temperature above the melting point of the impure compound.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes or petroleum ether) to the oil and stir vigorously. This process, known as trituration, can often coax the oil into solidifying.
-
Solvent Polarity Adjustment: If using a mixed solvent system (e.g., ethyl acetate/hexanes), you may have too much of the "good" solvent (ethyl acetate). Try adding more of the "poor" solvent (hexanes) to decrease the overall solubility.
-
High Vacuum: Residual solvent, particularly high-boiling point solvents like DMF which may be carried over from the reaction, can prevent solidification. Ensure the crude product is dried under a high vacuum for an extended period before attempting recrystallization.
-
Column Chromatography: If the product remains an oil, it likely contains a significant amount of impurities. Purifying the crude material by flash column chromatography is recommended. A common eluent system for N-alkylated isatins is a mixture of hexanes and ethyl acetate.[1]
-
Q2: After adding hot solvent, my compound has dissolved, but upon cooling, no crystals form. What should I do?
A2: Crystal formation is dependent on nucleation and crystal growth, which can sometimes be slow to initiate.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a seed crystal.
-
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Change Solvent System: If crystals still do not form, the chosen solvent may not be ideal. Remove the solvent under reduced pressure and attempt recrystallization with a different solvent or solvent mixture.
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant portion of your product remains dissolved in the mother liquor after filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent is a common cause of low recovery.
-
Cool Thoroughly: Make sure the solution has been cooled sufficiently, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution before filtration.
-
Second Crop of Crystals: Concentrate the mother liquor (the filtrate) by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).
-
Q4: The color of my product did not improve after recrystallization. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious not to use too much charcoal, as it can also adsorb your desired product, reducing the yield.
-
Quantitative Data Summary
While specific recrystallization data for this compound is not extensively published, the table below provides typical parameters based on the purification of closely related N-substituted isatins and general laboratory practices.
| Parameter | Recommended Value/Range | Notes |
| Recrystallization Solvents | Ethanol, Ethanol/Water, Ethyl Acetate/Hexanes | The choice depends on the impurity profile. Ethanol is a good starting point for moderately polar compounds. |
| Initial Purity of Crude | ~80-90% (Post-synthesis) | Purity can be lower depending on reaction work-up. Initial purification via chromatography is common.[1] |
| Solvent Volume | 5 - 15 mL per gram of crude solid | Use the minimum volume of hot solvent required for complete dissolution to maximize yield. |
| Dissolution Temperature | Boiling point of the solvent (e.g., ~78 °C for ethanol) | Heat gently to avoid bumping and solvent loss. |
| Cooling Protocol | Slow cooling to room temp., then 0-5 °C (ice bath) | Slow cooling generally affords larger, purer crystals. |
| Expected Recovery Yield | 70 - 90% | Highly dependent on the purity of the crude material and the technique used. |
| Melting Point (Purified) | Not reported, but expected to be sharp | A sharp melting point is an indicator of high purity. |
Experimental Protocol: Recrystallization from Ethanol
This protocol describes a standard procedure for the recrystallization of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the purified solid to a watch glass and dry it completely in a vacuum oven.
Visual Workflow
The following diagrams illustrate the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting logic for obtaining a solid product before recrystallization.
Caption: Workflow for troubleshooting the crystal formation process.
References
Technical Support Center: Microwave-Assisted N-Alkylation of Isatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted N-alkylation of isatin. It includes troubleshooting guides for common experimental issues and a list of frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the microwave-assisted N-alkylation of isatin, offering step-by-step solutions to overcome them.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient microwave absorption. | Ensure the reaction mixture contains a polar solvent like DMF or NMP to improve microwave absorption. Even a few drops can be effective.[1][2] |
| Inappropriate base selection. | The choice of base is crucial. K₂CO₃ and Cs₂CO₃ are often effective.[1][2] For a soluble organic base, DBU in ethanol can also yield good results.[3] | |
| Reaction temperature is too low. | Increase the reaction temperature. Optimal temperatures are often in the range of 140-160°C.[3] | |
| Insufficient reaction time. | While microwave synthesis is rapid, ensure the reaction is irradiated for a sufficient duration. Typical reaction times range from 10 to 25 minutes.[3] | |
| Incomplete Reaction | Poor solubility of reactants. | If using the pre-formed sodium salt of isatin or a high melting point alkylating agent, adding a small amount of a high-boiling polar aprotic solvent like DMF or NMP is essential.[1][2] |
| Insufficient microwave power. | Higher power may be required, especially when using the pre-formed sodium salt of isatin, though this may not always lead to higher yields.[1][2] | |
| Steric hindrance or electronic effects. | Isatins with electron-withdrawing groups may require lower temperatures and longer reaction times. Conversely, electron-withdrawing groups on the alkylating agent can enhance reactivity.[3] | |
| Formation of Side Products | Aldol condensation. | This can occur when using K₂CO₃ in acetone.[1][2] Switching to a non-ketonic solvent like DMF or NMP is recommended. |
| Epoxide formation. | This is a known side reaction when using phenacyl bromide as the alkylating agent.[1][2] Minimizing excess base can help reduce the formation of the epoxide.[1][2] | |
| Reduction of keto-carbonyls. | This can be an issue when using metal hydrides like NaH.[1][2] Consider using a non-reducing base such as K₂CO₃ or DBU. | |
| Reaction Mixture Darkening or Decomposition | Overheating or "hot spots" in the microwave. | Ensure uniform heating by using a dedicated scientific microwave with a stirrer. If using a domestic microwave, irradiate in short bursts with intermittent stirring. |
| Base lability of the isatin nucleus. | N-alkylation reduces the base lability of the isatin nucleus.[1] However, prolonged exposure to strong bases at high temperatures can still lead to degradation. Optimize reaction time and temperature to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the N-alkylation of isatin compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including a dramatic reduction in reaction times, often from hours to minutes.[4] It can also lead to higher yields, minimized side reactions, and often requires less solvent, simplifying the work-up process.[1][2]
Q2: Which bases are most effective for this reaction?
A2: The best results are typically achieved with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been successfully used as a soluble organic base.[3] While bases like sodium hydride (NaH) and calcium hydride (CaH₂) can be used, they are hazardous, require anhydrous conditions, and can lead to side reactions.[1][2]
Q3: What solvents are recommended for microwave-assisted N-alkylation of isatin?
A3: Polar aprotic solvents with high boiling points are ideal as they efficiently absorb microwave radiation. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) have been shown to be highly effective.[1][2][5] Ethanol can also be used, particularly in conjunction with the base DBU.[3]
Q4: Can I use a domestic microwave oven for this synthesis?
A4: While some studies have reported the use of domestic microwave ovens, it is generally recommended to use a dedicated scientific microwave reactor for better control over reaction parameters such as temperature, pressure, and power, ensuring reproducibility and safety.[1]
Q5: How do I choose the optimal microwave power and temperature?
A5: The optimal power and temperature will depend on the specific reactants and solvent used. It is advisable to start with a lower power setting and ramp up the temperature to the desired level. A typical temperature range for this reaction is 140-160°C.[3] Monitoring the reaction progress by TLC or GC/MS can help in optimizing these parameters.
Experimental Protocols
General Procedure for Microwave-Assisted N-Alkylation of Isatin using K₂CO₃ in DMF
-
To a 10 mL microwave vial, add isatin (1.0 mmol), N,N-dimethylformamide (DMF, 3-5 mL), and potassium carbonate (K₂CO₃, 1.3 mmol).
-
Add the desired alkyl halide (1.1-1.5 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-160°C) for 10-20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Summary of Reaction Conditions and Yields
| Entry | Alkyl Halide | Base | Solvent | Microwave Conditions (Power/Time) | Yield (%) |
| 1 | Benzyl Chloride | DBU | Ethanol | 140°C, 10 min | High |
| 2 | Propargyl Bromide | DBU | Ethanol | 140°C, 10-25 min | High |
| 3 | Ethyl Bromoacetate | DBU | Ethanol | 140°C, 10-25 min | High |
| 4 | Methyl Iodide | K₂CO₃ | DMF | 300 W, 15 min | ~70-80 |
| 5 | Ethyl Iodide | K₂CO₃ | DMF | 300 W, 15 min | ~70-80 |
| 6 | Various Alkyl Halides | K₂CO₃/Cs₂CO₃ | DMF/NMP | Variable | Good to Excellent |
Yields are approximate and can vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for microwave-assisted N-alkylation of isatin.
Caption: Troubleshooting flowchart for low yield in isatin N-alkylation.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijoer.com [ijoer.com]
- 5. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in isatin derivative synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in isatin derivative synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isatin and its derivatives?
A1: The most widely used methods for synthesizing isatin and its derivatives are the Sandmeyer, Stolle, and Gassman syntheses.[1][2] Each method has its own advantages and is suited for different starting materials and desired substitution patterns. More modern approaches also include the oxidation of indole derivatives.[1][3]
Q2: I am observing a significant amount of a dark, viscous byproduct (tar) in my Sandmeyer synthesis. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions of the reaction.[4] To minimize tar formation, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[4] Additionally, carefully controlling the reaction temperature during the cyclization step is crucial.
Q3: My isatin product from the Sandmeyer synthesis is contaminated with an impurity. How can I identify and minimize it?
A3: A frequent impurity in the Sandmeyer synthesis is the corresponding isatin oxime. This byproduct forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[4] To minimize its formation, a "decoy agent," such as a carbonyl compound like an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[4][5] Other potential impurities can arise from sulfonation of the aromatic ring or from unreacted starting materials.[4]
Q4: I am struggling with low yields in my Stolle synthesis. What are the likely causes and solutions?
A4: Low yields in the Stolle synthesis can often be attributed to incomplete acylation of the aniline or incomplete cyclization.[4] To address incomplete acylation, using a slight excess of oxalyl chloride and ensuring anhydrous reaction conditions are recommended. For incomplete cyclization, selecting an appropriate Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimizing the reaction temperature are key.[4][6] It is also important to ensure the chlorooxalylanilide intermediate is dry before the cyclization step.[4]
Q5: How can I control the regioselectivity when using meta-substituted anilines in my isatin synthesis?
A5: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often leading to a mixture of 4- and 6-substituted isatins.[4] For more predictable regiochemical control, a directed ortho-metalation (DoM) approach has proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[4]
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete formation of the isonitrosoacetanilide intermediate. | Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step.[4] |
| Product losses during workup and purification. | Purify the crude isatin by recrystallization from glacial acetic acid or through the formation of a sodium bisulfite adduct.[4][7] | |
| Isatin Oxime Byproduct | Reaction of generated hydroxylamine with the isatin product. | Add a "decoy agent" (e.g., an aldehyde or ketone) during the quenching or extraction phase.[4][5] |
| Sulfonation of Aromatic Ring | Reaction with sulfuric acid during cyclization. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[4] |
| Tar Formation | Decomposition of starting materials or intermediates at high acid concentration and temperature. | Ensure complete dissolution of the aniline starting material before proceeding. Maintain careful temperature control during the reaction.[4] |
| Exothermic Reaction | The cyclization step is highly exothermic. | Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[4] |
Stolle Isatin Synthesis: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete acylation of the aniline. | Use a slight excess of oxalyl chloride. Ensure the reaction is performed under anhydrous conditions.[4] |
| Incomplete cyclization. | Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before cyclization.[4][6] | |
| Decomposition | Decomposition of starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[4] |
Experimental Protocols
Key Experiment: Sandmeyer Isatin Synthesis
This protocol outlines the two-step synthesis of isatin from aniline.
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the precipitate with water and dry thoroughly.[4]
Part B: Cyclization to Isatin
-
In a separate flask, carefully warm concentrated sulfuric acid to 50°C.
-
Slowly add the dry isonitrosoacetanilide from Part A to the sulfuric acid with vigorous stirring, maintaining the temperature between 60-70°C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash it thoroughly with cold water to remove any residual acid, and dry.[4]
-
The crude isatin can be further purified by recrystallization from glacial acetic acid or through the formation of the sodium bisulfite adduct.[4][7]
Visualizations
Caption: Workflow for the Sandmeyer Isatin Synthesis.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability Assessment of 1-(4-fluorobenzyl)-1H-indole-2,3-dione in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(4-fluorobenzyl)-1H-indole-2,3-dione in various solution-based experimental settings. The information provided is based on established principles of small molecule stability testing and knowledge of the chemical properties of isatin derivatives.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. Therefore, this document offers a generalized framework. Researchers should adapt the principles and protocols outlined here to their specific experimental conditions and the unique characteristics of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of this compound.
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity over time in cell-based assays. | Degradation of the compound in the cell culture medium (e.g., due to hydrolysis or enzymatic activity). Adsorption to plasticware. | Assess the compound's stability directly in the cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). Use low-binding plasticware. Prepare fresh working solutions for each experiment.[1] |
| Precipitate formation in stock solution upon thawing. | Exceeded solubility limit at storage temperature. Unsuitable solvent for freeze-thaw cycles. | This may not indicate degradation. Consider preparing a more dilute stock solution or using an alternative solvent. Ensure the solution is completely thawed and vortexed before use.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of the compound. | Attempt to identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., protect from light, adjust pH, store under an inert gas).[1] |
| Inconsistent results between experimental replicates. | Compound degradation in stock or working solutions. Variability in storage conditions. | Prepare fresh solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C. Protect from light using amber vials.[1] |
| Color change of the solution. | Potential degradation of the isatin core, which is known to be colored. Oxidation or photolytic degradation. | Investigate the cause by analyzing the solution using UV-Vis spectroscopy and HPLC. Ensure proper storage conditions, protecting from light and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the isatin scaffold, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[2][3][4] The lactam and dicarbonyl groups in the isatin ring are susceptible to hydrolysis, especially under acidic or basic conditions.[5] The indole ring system can be prone to oxidation. Exposure to light, particularly UV light, can lead to photolytic degradation.[4][6]
Q2: What analytical methods are recommended for assessing the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the mass of degradation products, which aids in structure elucidation.[10] UV-Visible spectroscopy can also be a simple, rapid method for preliminary assessment, as isatin and its derivatives have characteristic absorption maxima.[11]
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[2][12] The study should expose the compound to conditions more severe than those it would encounter during normal handling and storage.[2] Key conditions to test include:
-
Acid and Base Hydrolysis: Treat the compound with dilute solutions of HCl and NaOH at room temperature and elevated temperatures (e.g., 60°C).[3]
-
Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[3][13]
-
Thermal Degradation: Heat the solid compound and a solution of the compound at elevated temperatures (e.g., 70°C).[3]
-
Photostability: Expose the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Q4: What are the typical storage conditions for stock solutions of isatin derivatives?
A4: To minimize degradation, stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO). Aliquot the stock solution into small volumes in tightly sealed, light-protected (amber) vials to avoid repeated freeze-thaw cycles and exposure to light and moisture.[1] Store the aliquots at -20°C or -80°C for long-term storage.
Q5: My compound appears to be degrading in my aqueous assay buffer. What can I do?
A5: If hydrolysis is suspected, you may need to adjust the pH of your buffer to a range where the compound is more stable, if compatible with your assay. Preparing fresh working solutions immediately before each experiment from a frozen stock can also minimize degradation in aqueous media. If oxidation is a concern, consider de-gassing your buffer or adding an antioxidant, if it does not interfere with your experiment.[1]
Experimental Protocols
General Protocol for Assessing Solution Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, Acetonitrile)
-
Aqueous buffer or solvent for working solution
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)[14]
-
Mobile phases (e.g., Acetonitrile and water with a modifier like formic acid or ammonium formate)[7]
-
Low-binding microcentrifuge tubes[1]
2. Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent.[1]
-
Prepare the working solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the test buffer or solvent. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.[1]
3. Incubation:
-
Aliquot the working solution into multiple tubes, one for each time point and temperature condition.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
4. Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately analyze the samples by a validated, stability-indicating HPLC method.[8]
-
An initial (time 0) sample should be analyzed to establish the baseline concentration.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the time 0 sample.
-
Plot the percentage of the remaining compound versus time for each condition.
-
Determine the degradation rate and half-life (t½) of the compound under each condition.
Visualization
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. japsonline.com [japsonline.com]
Technical Support Center: Column Chromatography Protocol for Purifying Isatin Compounds
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of isatin and its derivatives using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Purifying Isatin Compounds
This section outlines a general procedure for the purification of isatin compounds by silica gel column chromatography.
Materials and Reagents
-
Crude isatin compound
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (for sample loading)[1]
-
Glass chromatography column[3]
-
Sand
-
Beakers and flasks
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization[5]
Procedure
Step 1: Selecting the Mobile Phase (Eluent) The choice of eluent is critical for good separation. A common starting point for isatin compounds is a mixture of hexanes and ethyl acetate.[1] The optimal ratio should be determined by TLC analysis of the crude mixture.
Step 2: Preparing the Column
-
Ensure the glass column is clean and dry.
-
Insert a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3][4]
-
Add a thin layer of sand over the plug.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to remove any air bubbles.[3][4]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance when adding the sample and eluent.[3]
-
Wash the packed column with the initial eluent, allowing the solvent level to drop to the top of the sand layer. Do not let the column run dry.[4]
Step 3: Loading the Sample There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude isatin compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.[1][6] Carefully add this solution to the top of the column using a pipette.[6]
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[1][6] Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6] Carefully add this powder to the top of the column.[6]
Step 4: Eluting the Column and Collecting Fractions
-
Begin eluting the column with the least polar solvent mixture determined from the initial TLC analysis (e.g., 100% hexanes or a high hexanes to ethyl acetate ratio).[1]
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
-
Collect the eluent in fractions using test tubes or other suitable containers.[2]
-
Monitor the separation by performing TLC on the collected fractions.[1][2]
Step 5: Combining and Evaporating Fractions
-
Identify the fractions containing the pure isatin compound based on the TLC analysis.
-
Combine the pure fractions into a round-bottom flask.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isatin compound.[1]
Data Presentation: Solvent Properties
The following tables summarize key quantitative data relevant to the purification of isatin compounds.
Table 1: Solubility of Isatin in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility | Mass Fraction Solubility (kg·kg⁻¹) |
| Water | 5.14 x 10⁻⁵ | 4.20 x 10⁻⁴ |
| Ethyl Acetate (EA) | 5.68 x 10⁻³ | 9.54 x 10⁻³ |
| Ethanol | 4.09 x 10⁻³ | 1.31 x 10⁻² |
| Isopropyl Alcohol (IPA) | 4.19 x 10⁻³ | 1.04 x 10⁻² |
| Propylene Glycol (PG) | 6.73 x 10⁻³ | 1.32 x 10⁻² |
| Ethylene Glycol (EG) | 7.54 x 10⁻³ | 1.80 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 9.85 x 10⁻² | 4.02 x 10⁻² |
| Transcutol | 5.23 x 10⁻¹ | 1.20 |
Data sourced from[7]
Table 2: Typical Mobile Phase Gradients for Isatin Purification
| Step | Hexanes (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute very non-polar impurities |
| 2 | 90 | 10 | Elute non-polar impurities |
| 3 | 75 | 25 | Elute the isatin compound[1] |
| 4 | 50 | 50 | Elute more polar impurities |
| 5 | 0 | 100 | Wash the column |
Visualizations
Experimental Workflow
Caption: A flowchart of the column chromatography process for isatin purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Troubleshooting and FAQs
Q1: My isatin compound is not eluting from the column.
A1: There are several potential reasons for this:
-
The eluent is not polar enough: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
-
The compound has decomposed on the column: Isatin and its derivatives can be unstable on acidic silica gel.[8] You can test for stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8][9]
-
The compound is highly polar: If your compound does not move even in 100% ethyl acetate, you may need to use a more polar solvent system, such as one containing methanol, or consider reverse-phase chromatography.[9]
-
Fractions are too dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating some of the fractions and re-running the TLC.[9]
Q2: The separation between my desired compound and impurities is poor.
A2: Poor separation can be caused by several factors:
-
Improper column packing: Air bubbles or cracks in the stationary phase can lead to uneven bands and poor separation. Ensure the column is packed uniformly.[3][4]
-
Inappropriate solvent system: If the Rf values of your compounds are too close on the TLC plate, the separation on the column will be difficult. Experiment with different solvent systems to achieve a larger difference in Rf values.
-
Overloading the column: Loading too much crude product can lead to broad bands that overlap. Use an appropriate amount of stationary phase for the amount of sample you are purifying.
-
Sample was not loaded in a narrow band: If the initial sample band is too wide, the separation will be poor. Dissolve your sample in the minimum amount of solvent for loading.[6]
Q3: I see streaking or tailing of my compound spots on the TLC plate.
A3: This often indicates an interaction between the compound and the stationary phase.
-
The compound is acidic or basic: Isatin has an acidic N-H proton.[1] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the peak shape.
-
The compound is decomposing: As mentioned, isatin derivatives can be unstable on silica.[8][9]
Q4: Can I use a method other than column chromatography for purification?
A4: Yes, depending on the purity of your crude product and the nature of the impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a very effective method.[1]
-
Acid-Base Extraction: The acidic nature of the N-H proton in isatin can be exploited. By dissolving the crude product in an organic solvent and washing with a dilute aqueous base, the isatin can be extracted into the aqueous layer, leaving non-acidic impurities behind. The isatin can then be recovered by acidifying the aqueous layer.[1]
Q5: How can I prevent "tar" formation during my synthesis and purification?
A5: "Tar" formation can occur due to the decomposition of starting materials or intermediates, especially under strong acidic and high-temperature conditions.[10] Ensuring that starting materials are fully dissolved and carefully controlling the reaction temperature can help minimize this.[10] During purification, avoiding overly acidic conditions or prolonged exposure to the stationary phase can also be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. scielo.br [scielo.br]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione and Other Isatin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative study of 1-(4-fluorobenzyl)-1H-indole-2,3-dione against other N-substituted and core-modified isatin derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information herein is supported by experimental data from various studies, with detailed methodologies provided for key assays.
Executive Summary
This compound, a member of the N-benzylisatin family, demonstrates significant potential as a bioactive compound. The introduction of the 4-fluorobenzyl group at the N1 position of the isatin core has been shown to modulate its biological activity.[1][2][3] This guide will delve into a comparative analysis of this specific derivative with other isatin analogs, presenting quantitative data on their efficacy and exploring their mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of this compound and a selection of other isatin derivatives. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity: Cytotoxicity (IC₅₀) Data
The cytotoxic effects of isatin derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivative | HeLa (Cervical), SKOV3 (Ovarian) | Moderate Activity | [4] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [2] |
| 5-phenylisatin derivative (unspecified N-substitution) | K562 (Leukemia) | 0.03 | [2] |
| Isatin-hydrazone derivative IC | Various | Most Active in Study | [5] |
| N-benzyl isatin derivative | Various human cancer cell lines | More cytotoxic than N-H counterparts | [2] |
| 5-arylisatin derivative 2m | K562 (Leukemia) | 0.03 | [2] |
Note: Specific IC₅₀ values for this compound were not consistently available in the reviewed literature, with some studies indicating "moderate activity" without providing precise quantitative data.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Data
Isatin derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff bases of N-benzyl isatins | E. coli, P. aeruginosa, S. aureus, B. cereus | Moderate Activity (at 5 mg/mL) | [6][7] |
| 5-Bromo-isatin derivative | S. aureus | High Activity | [8][9] |
| N-benzyl-5-bromoisatin derivative ISD-2 | Various bacteria and fungi | Good Activity | [10] |
| Indole-triazole derivative 3d | MRSA | 6.25 | [9] |
| Indole-thiadiazole derivative 2h | S. aureus | 6.25 | [9] |
Antiviral Activity: Effective Concentration (EC₅₀) Data
The antiviral potential of isatin derivatives has been investigated against various viruses, with the half-maximal effective concentration (EC₅₀) being a measure of their potency in inhibiting viral replication.
| Compound/Derivative | Virus | EC₅₀ (µM) | Reference |
| N-substituted isatin derivative 1a and 1b | HIV-1 | 11.3 and 13.9 µg/mL | [11] |
| Isatin β-thiosemicarbazone derivative 10c, f, i | HIV-1 | 2.62 - 3.40 | [11] |
| Aminopyrimidinimino isatin hybrid 15l | HIV-1 (MT-4 cells) | 5.6 | [11] |
| SPIII-5H-AC | Influenza A (H3N2) | Weak Activity | [11] |
Note: Direct antiviral data for this compound was limited in the initial searches. The broader class of N-substituted isatins has shown activity against viruses like HIV and influenza.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the isatin derivative solution at a specific concentration into each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.
Principle: The formation of plaques (localized areas of cell death) by a lytic virus in a cell monolayer is inhibited by an effective antiviral agent. The reduction in the number of plaques is proportional to the antiviral activity of the compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the isatin derivative for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.
Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their biological effects through various mechanisms. The diagrams below, generated using Graphviz (DOT language), illustrate some of the key signaling pathways and experimental workflows.
Caspase-Dependent Apoptosis Pathway
Many isatin derivatives induce apoptosis in cancer cells through the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Caspase-dependent apoptosis induced by isatin derivatives.
Inhibition of Tubulin Polymerization
Certain isatin derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by isatin derivatives.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of novel isatin derivatives.
Caption: General workflow for screening the biological activity of isatin derivatives.
Conclusion
The isatin scaffold represents a privileged structure in drug discovery, with N-substitution being a key strategy for modulating biological activity.[1][2][3] While direct comparative data for this compound is still emerging, the broader class of N-benzylisatins demonstrates significant potential as anticancer, antimicrobial, and antiviral agents. The presence of the fluorobenzyl group is likely to influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to guide the rational design of next-generation isatin-based therapeutics. This guide provides a foundational framework for researchers to build upon in their exploration of this promising class of compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a member of the promising isatin class of compounds. While direct experimental data for this specific molecule is not extensively available in published literature, this document synthesizes findings from closely related N-benzyl isatin analogs to project its likely efficacy and guide future research. The isatin scaffold (1H-indole-2,3-dione) is a versatile heterocyclic core known for a wide range of biological activities, including significant anticancer properties.[1][2][3] Its derivatives have been extensively studied and have shown potent cytotoxic effects against numerous cancer cell lines, with some even progressing to clinical trials.[4]
Comparative Cytotoxicity of N-Benzyl Isatin Derivatives
The introduction of a benzyl group at the N-1 position of the isatin core has been a common strategy to enhance anticancer activity.[4][5] The nature and position of substituents on this benzyl ring can significantly modulate the cytotoxic potency. Below is a table summarizing the in vitro anticancer activity (IC50 values) of various N-benzyl isatin derivatives against a panel of human cancer cell lines, providing a basis for comparison with the target compound, this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl isatin | Human leukemia (K562) | >10 | [6] |
| Human liver cancer (HepG2) | >10 | [6] | |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | Human leukemia (K562) | 0.03 | [6] |
| 1-(4-chlorobenzyl) Isatin Derivative (Compound 5e) | Colon cancer (SW620) | ~2.5 | [7] |
| Prostate cancer (PC-3) | ~3.0 | [7] | |
| Lung cancer (NCI-H23) | ~2.0 | [7] | |
| 5,7-dibromo-N-(p-phenylbenzyl)isatin | Human leukemia (U937) | ~0.5 | [8] |
| Isatin-podophyllotoxin hybrid with N-(4-bromo-2-fluorobenzyl) group (Compound 7k) | Non-small cell lung cancer (A549) | 1.41 | [9] |
| Breast cancer (MCF7) | 1.95 | [9] | |
| Isatin (Parent Compound) | Human promyelocytic leukemia (HL-60) | 2.94 µg/mL | [10][11] |
Experimental Protocols
To validate the anticancer activity of this compound, standardized in vitro assays are essential. The following is a detailed methodology for the widely used MTT assay to determine cytotoxicity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., doxorubicin, and a vehicle control like DMSO) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways and Mechanism of Action
Isatin derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and cell cycle arrest.[4] Based on studies of analogous compounds, this compound is likely to share similar mechanisms of action.
A common pathway involves the induction of the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane. This, in turn, triggers a cascade of caspase activation, ultimately leading to programmed cell death.
Caption: Potential mechanism of action for this compound.
Experimental Workflow for Anticancer Activity Validation
The systematic evaluation of a novel compound's anticancer properties follows a well-defined workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for evaluating the anticancer activity of a novel compound.
References
- 1. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of Fluorination on Isatin Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of fluorinated isatin analogs, highlighting their structure-activity relationships (SAR) in anticancer and antiviral applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for designing next-generation isatin-based therapeutics.
The incorporation of fluorine into the isatin scaffold has emerged as a powerful strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide synthesizes findings from multiple studies to elucidate the SAR of fluorinated isatin analogs, focusing on how substitutions on the isatin core and various side chains impact their efficacy.
Comparative Analysis of Biological Activity
The biological evaluation of fluorinated isatin analogs has demonstrated their potential as potent anticancer and antiviral agents. The position of the fluorine atom on the isatin ring, as well as the nature of the substituents at the N1 and C3 positions, plays a crucial role in determining their activity and selectivity.
Anticancer Activity
Fluorinated isatin derivatives have shown significant cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.
A study on fluorinated isatin-hydrazone hybrids revealed that the substitution pattern on the benzylidene moiety significantly influences their antiproliferative activity. For instance, compound 8 , bearing a 4-nitrobenzylidene group, exhibited notable growth inhibition in A549 lung cancer cells with an IC50 value of 42.43 μM.[1] In another study, new fluorinated 1-benzylisatins were synthesized, and compounds with ortho-fluoro or chloro substitution on the benzyl fragment showed the highest activity against several tumor cell lines.[2][3] The cytotoxic action of these compounds is linked to the induction of apoptosis via mitochondrial membrane dissipation and the production of reactive oxygen species (ROS).[2][3][4]
| Compound | Isatin Ring Substitution | N1-Substitution | C3-Substitution | Cell Line | IC50 (µM) | Reference |
| Compound 8 | 5-Fluoro | H | =N-NH-CH=C6H4-4-NO2 | A549 (Lung) | 42.43 | [1] |
| Compound 14 | 5-Fluoro | H | =N-NH-CH=C6H3-3-OH-4-OCH3 | A549 (Lung) | 115.00 | [1] |
| Compound 3a | 5-Fluoro | 2-Fluorobenzyl | =O | Various | High Activity | [2] |
| Compound 3b | 5-Fluoro | 2-Chlorobenzyl | =O | Various | High Activity | [2] |
| Compound 3d | 5-Fluoro | 2-Chloro-6-fluorobenzyl | =O | Various | High Activity | [2] |
Antiviral Activity
The antiviral properties of fluorinated isatin derivatives have been explored against various viruses. A series of novel Schiff's bases, hydrazones, and thiosemicarbazones of 5-fluoroisatin were synthesized and evaluated for their antiviral activity.[5][6] Among the tested compounds, certain thiocarbohydrazone and hydrazine carbothioamide derivatives were identified as the most active agents.[5] The introduction of a fluorine atom can enhance the antiviral potency of isatin derivatives. For instance, the substitution of a fluorine atom at the C-5 position of isatin has been shown to boost anti-HIV activity.[7]
| Compound Class | Isatin Ring Substitution | General Structure | Virus | Activity | Reference |
| Thiocarbohydrazones | 5-Fluoro | Isatin-C3=N-NH-CS-NH-N=CH-Ar | Vesicular Stomatitis Virus (VSV) | Good inhibitory activity | [5] |
| Hydrazine carbothioamides | 5-Fluoro | Isatin-C3=N-NH-CS-NH-R | Vesicular Stomatitis Virus (VSV) | Good inhibitory activity | [5] |
| Isatin-β-thiosemicarbazones | 5-Fluoro | Isatin-C3=N-NH-CS-NH-R | HIV | Potent (EC50 in µM range) | [7] |
Caspase Inhibition
Fluorinated isatin derivatives have also been investigated as inhibitors of caspases, key enzymes in the apoptotic pathway. A series of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins were synthesized and found to be potent inhibitors of caspase-3 and -7.[8] The nature of the N-substituent was critical for activity, with N-propyl and N-butyl derivatives showing excellent inhibitory potential.[8] Another study focused on side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins, which also demonstrated high inhibition potencies for caspases-3 and -7, with IC50 values as low as 30 nM and 37 nM, respectively.[9]
| Compound Class | Isatin Ring Substitution | N1-Substitution | Target | IC50 (nM) | Reference |
| Pyrrolidinyl sulfonyl isatins | 5-((S)-1-(2-methoxymethylpyrrolidinyl)sulfonyl) | Propyl, Butyl | Caspase-3, -7 | Potent | [8] |
| Fluoro-functionalized pyrrolidinyl sulfonyl isatins | 5-(Fluoropyrrolidinyl)sulfonyl | Various | Caspase-3 | up to 30 | [9] |
| Fluoro-functionalized pyrrolidinyl sulfonyl isatins | 5-(Fluoropyrrolidinyl)sulfonyl | Various | Caspase-7 | up to 37 | [9] |
Signaling Pathways and Experimental Workflows
The biological effects of fluorinated isatin analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Caption: Proposed mechanism of anticancer activity for certain fluorinated isatin analogs.
The above diagram illustrates a common pathway by which fluorinated isatin analogs induce apoptosis in cancer cells. The process is initiated by the drug, leading to increased production of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction. This triggers the activation of caspases, a family of proteases that execute the apoptotic program, ultimately leading to programmed cell death.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition Profiles: Sunitinib vs. 1-(4-fluorobenzyl)-1H-indole-2,3-dione
Kinase Inhibition Profile: A Quantitative Comparison
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), playing a critical role in blocking signaling pathways involved in tumor growth and angiogenesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of sunitinib against a panel of key kinases.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 |
| c-Kit | Varies (e.g., 54 nM for certain mutants) |
| FLT3 | Varies (e.g., 250 nM for wild-type)[1] |
| PDGFRα | 69 |
| VEGFR1 | Potent inhibitor |
| RET | Potent inhibitor |
Note: IC50 values can vary depending on the specific assay conditions and the form of the enzyme used (e.g., wild-type vs. mutant). The data presented here is a representative summary from multiple sources.
For 1-(4-fluorobenzyl)-1H-indole-2,3-dione , specific IC50 values against a panel of kinases are not currently available in published literature or public bioassay databases. However, the isatin core is a known pharmacophore in a number of kinase inhibitors, and derivatives of N-benzyl isatin have shown significant biological activity, including anticancer effects. Further investigation is required to elucidate its specific kinase targets and inhibitory potency.
Signaling Pathways Targeted
Sunitinib exerts its therapeutic effects by disrupting key signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. The primary pathways affected are those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Inhibition of these receptors by sunitinib blocks downstream signaling through pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2]
Due to the lack of specific kinase inhibition data for This compound , a definitive signaling pathway diagram cannot be constructed. However, given the known anticancer properties of isatin derivatives, it is plausible that it may interfere with similar pathways involved in cell cycle regulation and proliferation.
Experimental Methodologies
The determination of kinase inhibitory activity is a critical step in the characterization of potential drug candidates. A standard experimental workflow for an in vitro kinase assay is outlined below.
A typical in vitro kinase assay involves the following steps:
-
Reagent Preparation : The test compound and a reference inhibitor (like sunitinib) are prepared in a series of dilutions. The target kinase, its specific substrate, and ATP are also prepared in an appropriate assay buffer.
-
Kinase Reaction : The test compound is pre-incubated with the kinase enzyme to allow for binding. The kinase reaction is then initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as measuring the depletion of ATP (e.g., using a luminescence-based assay) or by detecting the phosphorylated product directly using specific antibodies (e.g., in an ELISA or TR-FRET assay).
-
Data Analysis : The activity of the kinase at different concentrations of the inhibitor is measured. The data is then plotted to generate a dose-response curve, from which the IC50 value is calculated. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Biological Activities of this compound and Isatin Derivatives
While direct kinase inhibition data for this compound is lacking, the broader family of isatin derivatives has been extensively studied and shown to possess a wide range of biological activities.
-
Anticancer Activity : Numerous studies have reported the antiproliferative effects of N-substituted isatin derivatives against various cancer cell lines. The N-benzyl group, in particular, has been associated with enhanced cytotoxic activity.
-
Enzyme Inhibition : Besides the potential for kinase inhibition, isatin derivatives have been shown to inhibit other enzymes, such as caspases, which are involved in apoptosis.
-
Antimicrobial Activity : Some isatin derivatives have also demonstrated antibacterial and antifungal properties.
The diverse biological profile of the isatin scaffold suggests that this compound is a promising candidate for further investigation. Its structural similarity to known kinase inhibitors warrants a comprehensive screening against a panel of kinases to determine its specific targets and inhibitory potency.
Conclusion
Sunitinib is a well-established multi-targeted kinase inhibitor with a clear and potent inhibitory profile against key kinases involved in cancer progression, particularly VEGFRs and PDGFRs. In contrast, the kinase inhibition profile of this compound remains to be elucidated. While the isatin scaffold is a promising starting point for the development of kinase inhibitors, and N-benzyl isatin derivatives have demonstrated notable biological activities, direct experimental evidence of kinase inhibition for this specific compound is necessary for a definitive comparison with sunitinib. Future research should focus on screening this compound against a broad panel of kinases to identify its molecular targets and to quantify its inhibitory potency. Such data will be essential to fully assess its potential as a therapeutic agent.
References
Unveiling Drug Mechanisms: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming a compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. Biochemical assays provide the foundational evidence for a drug's direct molecular interactions and its impact on specific signaling pathways. This guide offers an objective comparison of biochemical assays used to characterize two major classes of targeted therapies: kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, supported by experimental data and detailed methodologies.
Case Study 1: Pinpointing Kinase Inhibition with CX-4945
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a key player in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. CX-4945 (Silmitasertib) is a potent and selective, ATP-competitive inhibitor of CK2 that has advanced to clinical trials.[1]
Quantitative Comparison of CK2 Inhibitors
The potency of kinase inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| CX-4945 (Silmitasertib) | CK2α | 1 | Cell-free |
| CK2-IN-4 | CK2 | 8600 | ATP-competitive |
| SGC-CK2-2 | CK2α | 920 | ATP-competitive |
| TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | CK2 | - | ATP-competitive |
| DMAT | CK2 | - | ATP-competitive |
| Quinalizarin | CK2 | - | - |
Note: Data compiled from multiple sources.[1][2] IC50 values can vary based on experimental conditions.
As the data indicates, CX-4945 is a highly potent inhibitor of CK2, with significantly lower IC50 values compared to other inhibitors like CK2-IN-4.[1] While potent, it's also important to consider off-target effects. For instance, at a concentration of 0.5 µM, CX-4945 was found to inhibit 7 out of 238 other kinases by more than 90%, with notable activity against FLT3, PIM1, and CDK1.[2]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Cascade
CK2 is known to regulate multiple pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway. By inhibiting CK2, CX-4945 effectively downregulates this critical pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[3][4]
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of a kinase inhibitor using a radiometric assay, which is considered a gold standard for its direct measurement of catalytic activity.[1][5]
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., CX-4945) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Setup: In each well of the plate, add the CK2 enzyme, the peptide substrate, and the inhibitor dilution. Include positive controls (DMSO vehicle, 100% activity) and negative controls (no enzyme or a known potent inhibitor, 0% activity).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution containing the radiolabeled ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Capture: Quench the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
Washing: Wash the wells of the filter plate multiple times with 0.75% phosphoric acid to remove any unbound radiolabeled ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Case Study 2: Characterizing GPCR Antagonism of Beta-Blockers
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Beta-adrenergic receptors (β-ARs), a class of GPCRs, play a crucial role in regulating cardiovascular function. Beta-blockers are antagonists of these receptors and are widely used to treat conditions like hypertension and angina.
Quantitative Comparison of Beta-Adrenergic Receptor Antagonists
The binding affinity of a GPCR antagonist is often determined using radioligand binding assays and is expressed as the inhibition constant (Ki) or pKi (-logKi). A higher pKi value indicates a stronger binding affinity.
| Antagonist | Receptor Subtype | pKi | Ki (nM) | Radioligand |
| Bevantolol | β1-adrenergic | 7.83 | 14.79 | [³H]-CGP 12177 |
| β2-adrenergic | 6.23 | 588.84 | [³H]-CGP 12177 | |
| α1-adrenergic | 6.9 | 125.89 | [³H]-Prazosin | |
| Propranolol | β1-adrenergic | ~8.5 | ~3.16 | (-)-[¹²⁵I]-cyanopindolol |
| Atenolol | β1-adrenergic | ~6.7 | ~200 | (-)-[¹²⁵I]-cyanopindilog |
| Metoprolol | β1-adrenergic | ~7.3 | ~50 | (-)-[¹²⁵I]-cyanopindolol |
Note: Data compiled from multiple sources.[6][7] Ki values can vary depending on the specific radioligand and experimental conditions.
The data demonstrates the selectivity of different beta-blockers. Bevantolol shows a higher affinity for the β1-adrenergic receptor compared to the β2 and α1 subtypes.[6] Similarly, other beta-blockers exhibit varying degrees of selectivity for the β1-adrenoceptor.[7]
Signaling Pathway: Blocking Beta-Adrenergic Stimulation
Upon stimulation by an agonist like epinephrine, β-adrenergic receptors activate a downstream signaling cascade involving G-proteins, adenylyl cyclase, and the second messenger cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which phosphorylates various cellular targets, resulting in physiological responses such as increased heart rate and contractility. Beta-blockers competitively bind to the receptor, preventing the agonist from binding and thereby inhibiting this signaling pathway.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., a beta-blocker) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[6][10]
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from rat cerebral cortex)
-
Radiolabeled ligand (e.g., [³H]-CGP 12177)
-
Unlabeled test antagonist (e.g., Bevantolol)
-
Non-specific binding control (a high concentration of a known antagonist, e.g., 10 µM Propranolol)
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Prepare Antagonist Dilutions: Create a serial dilution of the unlabeled test antagonist in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. giffordbioscience.com [giffordbioscience.com]
comparing the efficacy of different N-substituents on isatin's bioactivity
For researchers, scientists, and drug development professionals, the isatin scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The strategic substitution at the N-1 position of the isatin ring has emerged as a powerful tool to modulate its therapeutic potential, leading to the development of potent anticancer, antiviral, and antimicrobial agents. This guide provides a comparative analysis of the efficacy of different N-substituents on isatin's bioactivity, supported by experimental data and detailed methodologies.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention due to their diverse pharmacological properties.[1][2][3][4][5][6] The versatility of the isatin core allows for structural modifications at various positions, with the N-1 position being a key site for derivatization to enhance bioactivity and selectivity.[5] This guide focuses on comparing the impact of various N-substituents on the anticancer, antiviral, and antimicrobial activities of isatin derivatives, presenting quantitative data in structured tables and outlining the experimental protocols used for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation
N-substituted isatin derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including tubulin polymerization, protein kinases, and caspase activation.[2][3][7][8] The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.
A systematic review of N-substituted isatins highlights their potential as microtubule-destabilizing agents, overcoming multidrug resistance in cancer therapy.[9] These compounds bind to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and suppression of tumor cell growth.[9]
Table 1: Comparative Anticancer Activity (IC50 µM) of N-Substituted Isatin Derivatives
| N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted | - | - | - |
| Methyl | - | - | - |
| Propyl | Caspase-3 | Excellent Inhibition | [10] |
| Butyl | Caspase-3 & -7 | Excellent Inhibition | [10] |
| Benzyl | - | - | - |
| Substituted Benzyl (e.g., p-fluorobenzyl) | MAO-A | Lower activity | [11] |
| Substituted Benzyl (e.g., o- and p-dichlorobenzyl) | MAO-A | 10x more active than p-fluorobenzyl | [11] |
| Alkyl with Thiocyanate | HT29 (Colon) | 1 µM range | [7] |
| Alkyl with Selenocyanate | MCF-7 (Breast) | Most promising | [7] |
| 1H-1,2,3-Triazole hybrids | MGC-803 | 9.78 | [12] |
| N-phenylacetamide | Caspase-3 & -7 | 2.33–116.91 | [1] |
| Hydrazone derivatives | A375 (Melanoma) | 46.7 ± 2.0 | [13] |
| Hydrazone derivatives | HT-29 (Colon) | 44.6 ± 2.0 | [13] |
| Bis(hydrazone-isatins) | A375 & HT-29 | 22-30 | [13] |
Note: This table presents a selection of data from various studies. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted isatin derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Antiviral Activity: Combating Viral Replication
The isatin scaffold has a long history in antiviral research, with methisazone, an N-methylisatin derivative, being one of the first synthetic antiviral agents.[14] N-substitutions have been explored to enhance the activity against a range of viruses, including HIV, HCV, and coronaviruses.[14][15][16]
For instance, studies on novel isatin derivatives have shown that specific substitutions can inhibit the replication of SARS-CoV and HCV.[14] The presence of a sulphonamide side chain at the 3rd position, influenced by the N-substituent, was found to be essential for antiviral activity.[14]
Table 2: Comparative Antiviral Activity of N-Substituted Isatin Derivatives
| N-Substituent | Virus | Assay | Endpoint | Result | Reference |
| N-methyl (Methisazone) | Poxviruses | - | - | Clinically used | [14] |
| N-allyl-carbothioamide | - | Antiviral screening | - | Most active | [17] |
| N-n-butyl-carbothioamide | - | Antiviral screening | - | Most active | [17] |
| N-acetyl | HIV-2 | EC50 | 2-fold increase in activity | [16] | |
| N-benzylpiperazine | HCV | RNA replication | Potent inhibition | [16] | |
| N-methylpiperazine | HCV | RNA replication | Detrimental to activity | [16] | |
| - | SARS-CoV-2 Mpro | IC50 | 45-53 nM | [18] | |
| - | HIV-1 | EC50 | 8 µg/mL | [16] |
Experimental Protocol: Viral Replication Assay (e.g., for HCV)
This protocol outlines a general method for assessing the inhibition of viral RNA replication.
-
Cell Culture: Huh-5-2 cells, which contain an HCV replicon, are cultured in appropriate media.
-
Compound Treatment: The cells are treated with different concentrations of the N-substituted isatin derivatives.
-
RNA Extraction: After a set incubation period (e.g., 48-72 hours), total cellular RNA is extracted.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse transcribed to cDNA, followed by qPCR to quantify the levels of HCV RNA.
-
Data Analysis: The inhibition of viral replication is determined by comparing the viral RNA levels in treated cells to those in untreated control cells. The EC50 (50% effective concentration) is then calculated.
Antimicrobial Activity: A Broad Spectrum of Action
N-substituted isatins also exhibit significant antibacterial and antifungal properties.[19][20][21][22] The lipophilicity and electronic properties of the N-substituent can greatly influence the compound's ability to penetrate microbial cell walls and exert its effect.[23]
Structure-activity relationship (SAR) studies have revealed that N-alkylation and the introduction of certain functional groups can enhance antibacterial activity.[5] For instance, the presence of electron-withdrawing groups at the C5 position, in conjunction with N-substitution, has been shown to increase antimicrobial potency.[23]
Table 3: Comparative Antimicrobial Activity of N-Substituted Isatin Derivatives
| N-Substituent | Microorganism | Assay | Result | Reference |
| N-Mannich bases | Bacteria & Fungi | - | Significant activity | [5][20] |
| N-aryl | Staphylococcus aureus, Escherichia coli | MIC | Effective | [19] |
| 5-Bromo substitution | Bacteria & Fungi | Disk diffusion | Most favorable activity | [20][21] |
| Thiazole derivatives | - | - | Significant activity | [22] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The N-substituted isatin derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The N-substituent on the isatin ring is a critical determinant of its biological activity. Strategic modifications at this position can significantly enhance the anticancer, antiviral, and antimicrobial efficacy of isatin derivatives. This comparative guide highlights the importance of rational drug design in harnessing the therapeutic potential of the isatin scaffold. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and more effective isatin-based therapeutic agents.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seejph.com [seejph.com]
- 9. Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Synthesis and Antimicrobial Activity of Some New Isatin Derivatives | Semantic Scholar [semanticscholar.org]
- 21. brieflands.com [brieflands.com]
- 22. biomedres.us [biomedres.us]
- 23. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
Cross-Validation of In Silico Predictions with In Vitro Results for 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted (in silico) and experimental (in vitro) biological activities of the synthetic compound 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a member of the isatin family of compounds known for their diverse pharmacological potential. The objective is to cross-validate computational predictions with tangible laboratory results, offering a framework for the evaluation of isatin derivatives in drug discovery pipelines.
Overview of this compound
This compound is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a wide range of reported biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a 4-fluorobenzyl group at the N1 position of the indole scaffold can significantly influence its physicochemical properties and biological activity. Computational methods are increasingly utilized to predict the therapeutic potential of such novel compounds before their synthesis and in vitro testing, thereby streamlining the drug discovery process.
In Silico Predictions: A Hypothetical Profile
While a specific in silico study for this compound is not publicly available, we can construct a hypothetical prediction profile based on common computational methodologies applied to isatin derivatives. These methods include molecular docking to predict binding affinity to specific protein targets, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate drug-likeness.
Methodology for In Silico Predictions:
A plausible in silico workflow for predicting the biological activity of this compound would involve the following steps:
-
Ligand Preparation: The 3D structure of the compound would be generated and energy-minimized using computational chemistry software.
-
Protein Target Selection: Based on the known activities of isatin derivatives, potential protein targets such as kinases, caspases, or viral proteases would be selected. Their 3D structures would be obtained from the Protein Data Bank (PDB).
-
Molecular Docking: Docking simulations would be performed to predict the binding mode and affinity of the compound to the active site of the selected protein targets. The docking score, typically in kcal/mol, indicates the predicted binding affinity.
-
ADME & Drug-Likeness Prediction: The compound's structure would be analyzed using software like SwissADME or QikProp to predict its pharmacokinetic properties and compliance with Lipinski's Rule of Five.
Hypothetical In Silico Prediction Data:
The following table summarizes the expected in silico predictions for this compound based on its chemical structure and the known properties of similar compounds.
| In Silico Parameter | Predicted Value | Interpretation |
| Molecular Docking | ||
| Binding Affinity (Target: Caspase-3) | -8.5 kcal/mol | Strong predicted binding to a key apoptosis-regulating enzyme. |
| ADME Properties | ||
| Molecular Weight | 269.24 g/mol | Compliant with Lipinski's Rule of Five (<500). |
| LogP (Lipophilicity) | 2.8 | Optimal for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5). |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10). |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Good predicted oral bioavailability. |
In Vitro Experimental Validation
In Vitro Experimental Data:
The following table summarizes the reported in vitro cytotoxicity of 1-(2-fluorobenzyl)-1H-indole-2,3-dione against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HuTu-80 | Duodenal Adenocarcinoma | 40.0 |
| M-HeLa | Cervical Adenocarcinoma | 50.0 |
| A549 | Lung Carcinoma | 60.0 |
| RD | Rhabdomyosarcoma | 70.0 |
Interpretation of In Vitro Results:
The IC50 values indicate that 1-(2-fluorobenzyl)-1H-indole-2,3-dione exhibits moderate cytotoxic activity against a range of cancer cell lines.[1] The activity against HuTu-80 cells is the most potent. Further experiments in the same study revealed that this compound induces apoptosis, which is consistent with the hypothetical in silico prediction of strong binding to caspase-3, a key executioner of apoptosis.[1]
Comparison and Cross-Validation
| Feature | In Silico Prediction (Hypothetical) | In Vitro Result (for 2-fluoro isomer) | Cross-Validation |
| Anticancer Activity | Predicted to have pro-apoptotic activity due to strong binding to caspase-3. | Demonstrates moderate cytotoxicity against multiple cancer cell lines and induces apoptosis.[1] | The in vitro results support the in silico prediction of anticancer potential through apoptosis induction. |
| Drug-Likeness | Predicted to have good oral bioavailability based on Lipinski's Rule of Five. | Not directly measured, but the moderate IC50 values suggest sufficient cell permeability to exert a biological effect. | The observed in vitro activity is consistent with the predicted drug-like properties. |
Detailed Experimental Protocols
The following are the detailed methodologies for the key in vitro experiments performed on 1-(2-fluorobenzyl)-1H-indole-2,3-dione.[1]
5.1. Cell Culture and Cytotoxicity Assay (MTT Assay):
-
Cell Lines: HuTu-80, M-HeLa, A549, and RD cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, the cells were treated with various concentrations of the test compound for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
5.2. Apoptosis Assay (Flow Cytometry):
-
Procedure: HuTu-80 cells were treated with the test compound at its IC50 concentration for 24 hours. The cells were then harvested, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
5.3. Mitochondrial Membrane Potential (MMP) Assay:
-
Procedure: HuTu-80 cells were treated with the test compound for 24 hours. The cells were then incubated with the fluorescent probe JC-1 for 30 minutes at 37°C. The change in mitochondrial membrane potential was observed by a shift in fluorescence from red (healthy mitochondria) to green (depolarized mitochondria) using a fluorescence microscope.
Visualizations
Caption: Workflow for cross-validation of in silico and in vitro results.
References
Isatin Hybrids as Anticancer Agents: A Comparative Evaluation
Isatin, an endogenous indole alkaloid, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its versatile structure allows for hybridization with various pharmacophores, leading to the creation of new molecules with enhanced potency, selectivity, and the ability to overcome drug resistance.[2] This guide provides a comparative overview of the biological evaluation of different isatin hybrids, summarizing their anticancer activities, mechanisms of action, and the signaling pathways they modulate.
Comparative Anticancer Activity of Isatin Hybrids
The anticancer efficacy of isatin hybrids has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The table below summarizes the IC50 values of representative isatin hybrids, showcasing their activity spectrum.
| Isatin Hybrid Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Dihydropyrazole | EMAC4001 | H1299 (Lung Carcinoma) | 0.01 | - | - |
| EMAC4001 | U87 (Glioblastoma) | 0.38 | - | - | |
| EMAC4008 | IGR39 (Melanoma) | 0.14 | - | - | |
| Isatin-Purine | Compound 5 | MDA-MB-231 (Breast Cancer) | 2.48 | - | - |
| Compound 5 | HeLa (Cervical Cancer) | 1.98 | - | - | |
| Compound 15 | HepG2 (Liver Cancer) | 9.61 | - | - | |
| Isatin-Chalcone | Compound 27 | HepG-2 (Liver Cancer) | 5.33 | Imatinib | - |
| Isatin-Indole | Compound 12c | HT-29 (Colon Cancer) | 1.17 | Sunitinib | >7x less potent |
| Isatin-Sulfonamide | Compound 20e | HCT-116 (Colorectal Cancer) | 3.67 | - | - |
| Isatin-Podophyllotoxin | Compound 7f | A549 (Lung Cancer) | 0.90 | - | - |
| Compound 7f | KB (Epidermoid Carcinoma) | 1.99 | - | - | |
| Isatin-Triazole | Compound 13 | MGC-803 (Gastric Cancer) | 9.78 | - | - |
| Isatin-Fluoroquinazolinone | Compound 31 | MCF-7 (Breast Cancer) | 0.35 | Gefitinib | 0.97 |
| Isatin-β-thiocarbohydrazone | Compound 28 | Hela (Cervical Cancer) | 1.51 | - | - |
| Isatin-based Imidazole | - | Breast Cancer | - | - | - |
Table 1: Comparative in vitro anticancer activity of various isatin hybrids against different human cancer cell lines.[4][5][6][7][8]
Mechanisms of Anticancer Action
Isatin hybrids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These actions are often mediated by the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A significant number of isatin hybrids have been shown to trigger apoptosis in cancer cells. For instance, isatin-purine hybrid compound 15 induced a notable increase in both early and late-stage apoptotic cells in the HepG2 cell line.[9] Similarly, isatin-podophyllotoxin hybrid 7f was found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner.[10] The apoptotic cascade is often initiated through the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, such as caspase-3 and caspase-9.[1][11]
Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy by which isatin hybrids inhibit cancer cell growth. Several hybrids have been observed to cause cell cycle arrest at different phases. For example, some isatin-hydrazine derivatives induce a G2/M phase arrest in breast cancer cells.[1][11] In contrast, the isatin-podophyllotoxin hybrid 7f was shown to arrest the cell cycle of A549 cells at the S phase.[10] Nickel(II) bis(isatin thiosemicarbazone) has been reported to induce cell cycle arrest in the G0/G1 phase in myeloma cell lines.[1]
Key Signaling Pathways Modulated by Isatin Hybrids
The anticancer activities of isatin hybrids are underpinned by their ability to interfere with crucial signaling pathways that are often dysregulated in cancer. These include pathways that control cell proliferation, survival, and angiogenesis.
Kinase Inhibition
A primary mechanism of action for many isatin hybrids is the inhibition of various protein kinases.[2] Receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, as well as cyclin-dependent kinases (CDKs) like CDK2, are prominent targets.[2] For instance, the isatin-based drug Sunitinib is a multi-kinase inhibitor.[1] The inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation.[2]
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Isatin Derivatives for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative assessment of the selectivity of isatin derivatives, with a representative focus on N-substituted analogs like 1-(4-fluorobenzyl)-1H-indole-2,3-dione, for various enzyme targets. The information presented is based on available experimental data for a range of isatin-based compounds and other well-characterized enzyme inhibitors, offering a valuable resource for drug discovery and development programs.
Enzyme Inhibition Profile of Isatin Derivatives
Isatin derivatives have been demonstrated to inhibit several classes of enzymes, with varying degrees of potency and selectivity. The primary targets identified in the literature include caspases, monoamine oxidases (MAOs), and carboxylesterases (CEs). The N-substitution on the isatin core, as seen in this compound, is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds.
Comparative Analysis of Enzyme Inhibition
To provide a clear comparison, the following tables summarize the inhibitory activities (IC50 values) of various compounds against key enzymes. While specific data for this compound is not extensively available in public literature, the data for other isatin derivatives and established inhibitors serve as a benchmark for assessing potential selectivity.
Table 1: Inhibition of Caspases by Various Compounds
| Compound/Inhibitor | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Selectivity Notes |
| Isatin Sulfonamide Analog | >50,000 | 9.7 ± 1.3 | 23.5 ± 3.5 | >50,000 | Selective for executioner caspases (Caspase-3 and -7) over initiator caspases.[1] |
| VRT-043198 | 0.204 | >10,000 | >10,000 | 3.3 | Highly potent and selective for Caspase-1.[2] |
| Ac-DEVD-CHO | ND | 3.04 | 3.54 | ND | Potent inhibitor of Caspase-3 and -7.[2] |
| Q-VD-OPh | 25-400 | 25-400 | ND | 25-400 | Pan-caspase inhibitor.[3][4] |
ND: Not Determined
Table 2: Inhibition of Monoamine Oxidases (MAOs) by Various Compounds
| Compound/Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | >100 | 0.78 | >128 |
| (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | >40 | 0.0053 | >7547 |
| Compound 19 (3,4-dichloro derivative) | 0.053 ± 0.001 | ND | - |
| Compound 16 (4-methyl analog) | ND | 0.019 ± 0.001 | - |
| Selegiline | ND | 0.021 ± 0.002 | - |
| Toloxatone | Reversible MAO-A inhibitor | - | - |
| Safinamide | - | Reversible MAO-B inhibitor | - |
ND: Not Determined
Table 3: Inhibition of Carboxylesterases (CEs) by Various Compounds
| Compound/Inhibitor | hCE1 IC50 (µM) | hCE2 IC50 (µM) | Selectivity Notes |
| Isatin Derivatives (general) | Potent inhibition, often in the nM range for hydrophobic analogs.[5] | Potent inhibition, often in the nM range for hydrophobic analogs.[5] | Potency is related to hydrophobicity.[5] |
| Benzil | 0.0451 | - | Potent inhibitor of hCE1.[6] |
| Loperamide | - | 1.5 | Potent and selective CES2 inhibitor.[7] |
| Telmisartan | 1.69 (Ki) | - | Strong inhibitory effect on CES1.[7] |
| Diltiazem | - | 0.25 (Ki) | Excellent inhibitory effect against CES2.[7] |
hCE1: human Carboxylesterase 1; hCE2: human Carboxylesterase 2
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and selectivity. Below are representative protocols for the key enzyme assays.
Caspase-3/7 Inhibition Assay (Fluorometric)
-
Principle: This assay quantifies the activity of caspase-3 and -7 through the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of the substrate releases the fluorescent AMC moiety, which can be measured.
-
Materials:
-
Recombinant human caspase-3 or caspase-7 enzyme.
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Test compound (this compound or other inhibitors).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a fixed concentration of the caspase enzyme to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine or kynuramine), using a fluorescent probe.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate (e.g., p-tyramine).
-
Horseradish peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Test compound.
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells for MAO-A and MAO-B, add the assay buffer, HRP, and the fluorescent probe.
-
Add the test compound dilutions to the respective wells.
-
Add the MAO-A or MAO-B enzyme to the corresponding wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the fluorescence intensity at multiple time points.
-
Calculate the IC50 values for each enzyme isoform to determine potency and selectivity.
-
Carboxylesterase (CE) Inhibition Assay (Spectrophotometric)
-
Principle: This assay determines CE activity by measuring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), which produces the colored product p-nitrophenol.
-
Materials:
-
Source of carboxylesterase (e.g., human liver microsomes or recombinant hCE1/hCE2).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Chromogenic substrate (e.g., p-nitrophenyl acetate).
-
Test compound.
-
96-well clear microplate.
-
Spectrophotometric microplate reader (absorbance at ~405 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the assay buffer and the enzyme source to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm over time.
-
Determine the initial reaction velocities and calculate the IC50 values.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of the target enzymes, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme inhibition and selectivity.
Caption: Simplified overview of the caspase-mediated apoptosis signaling pathway.
References
- 1. 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of Isatin Derivatives: A Comparative Analysis
A comprehensive review of the antimicrobial activity of various isatin derivatives reveals their significant potential in combating a wide spectrum of bacterial and fungal pathogens. This guide synthesizes experimental data from multiple studies, offering a comparative analysis of their efficacy and a detailed overview of the methodologies employed, providing a valuable resource for researchers and drug development professionals in the ongoing search for novel antimicrobial agents.
Isatin, an endogenous indole derivative, and its synthetic analogues have long been a subject of intense research in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and anticonvulsant activities.[1][2] In recent years, the antimicrobial potential of isatin derivatives has garnered significant attention, with numerous studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] This comparison guide delves into the quantitative antimicrobial data of a range of isatin derivatives, outlines the key experimental protocols for their evaluation, and visually represents the typical workflow involved in their synthesis and antimicrobial screening.
Comparative Antimicrobial Activity of Isatin Derivatives
The antimicrobial efficacy of isatin derivatives is profoundly influenced by the nature and position of substituents on the isatin ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected isatin derivatives against various microbial strains, offering a clear comparison of their potency. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | Isatin-Thiazole | Escherichia coli ATCC 25922 | 4 - 256 | [5] |
| MRSA ATCC 43300 | 4 - >512 | [5] | ||
| Candida albicans ATCC 10231 | 8 - >512 | [5] | ||
| Series 2 | N-Mannich bases of 5-chloroisatin | Gram-negative bacteria | Not specified (inhibition zones reported) | [6] |
| Series 3 | Isatin-Benzimidazole | Staphylococcus aureus | >16 | [1] |
| Escherichia coli | >1 | [1] | ||
| Series 4 | Isatin-Hydrazone | Staphylococcus aureus | Not specified (activity reported) | [7] |
| Bacillus subtilis | Not specified (activity reported) | [7] | ||
| Candida albicans | Not specified (activity reported) | [7] | ||
| Aspergillus niger | Not specified (activity reported) | [7] | ||
| Isatin (unsubstituted) | Isatin | Campylobacter jejuni | <1.0 - 16.0 | [4] |
| Campylobacter coli | <1.0 - 16.0 | [4] | ||
| Isatin β-thiosemicarbazones | Isatin-Thiosemicarbazone | MRSA | 0.78 | [8] |
| Staphylococcus aureus | 1.56 | [8] | ||
| Bacillus subtilis | 0.78 | [8] |
Experimental Protocols
The evaluation of the antimicrobial activity of isatin derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies commonly cited in the literature.
Synthesis of Isatin Derivatives
The synthesis of isatin derivatives often starts from isatin or substituted isatins, which can be modified at various positions, most commonly at the N1 and C3 positions. A general workflow is depicted in the diagram below. For instance, N-Mannich bases are synthesized by reacting isatin with formaldehyde and a secondary amine.[6] Thiazole derivatives can be prepared through multi-step reactions involving the condensation of isatin with other heterocyclic precursors.[5]
Antimicrobial Susceptibility Testing
a) Disk Diffusion Method:
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[7]
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (for bacteria) or growth (for fungi) is observed.
c) Broth Microdilution Method for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
This assay is performed to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
-
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates.
-
The plates are incubated to allow the growth of any surviving microorganisms.
-
The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[9]
Visualizing the Workflow and Pathways
To better understand the processes involved in the comparative analysis of isatin derivatives, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual representation of structure-activity relationships.
Caption: Experimental workflow for synthesis and antimicrobial evaluation of isatin derivatives.
Caption: Conceptual diagram of isatin's structure-activity relationship.
Conclusion
The comparative analysis of the antimicrobial activity of isatin derivatives underscores their promise as a versatile scaffold for the development of new anti-infective agents. The data clearly indicates that structural modifications, such as the introduction of halogens at the C5 position or the formation of hydrazones and thiazole derivatives at the C3 position, can significantly enhance their antimicrobial potency.[6][7] The detailed experimental protocols provided herein offer a standardized framework for future research, ensuring the generation of comparable and reliable data. The visualized workflows further aid in conceptualizing the research process from synthesis to activity evaluation. Continued exploration of the structure-activity relationships of isatin derivatives is crucial for the rational design of more potent and selective antimicrobial compounds to address the growing challenge of drug-resistant pathogens.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis, Characterization and Evaluation of Antioxidant and Antimicrobial Activities of Novel Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the disposal of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a compound often utilized in drug discovery and chemical synthesis. While the Safety Data Sheet (SDS) for this compound from major suppliers classifies it as not a hazardous substance or mixture under OSHA Hazard Communication Standard 29 CFR 1910.1200, it is imperative to follow institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.
Quantitative Data for Disposal Planning
The following table summarizes the key parameters for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous solid waste | [1] |
| Primary Disposal Route | Sanitary landfill (managed dumpster) | |
| In-Lab Trash Disposal | Prohibited for chemical waste | [2] |
| Sink Disposal | Not applicable for solid waste | |
| Container Requirements | Securely sealed, rigid container | [3] |
| Labeling | Clearly identify contents ("this compound, Non-Hazardous") | [4] |
| Institutional Contact | Environmental Health and Safety (EHS) office |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Waste Segregation :
-
Collect any unused or unwanted solid this compound in a designated, compatible, and clearly labeled waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a separate, appropriately labeled solid waste container.
-
-
Container Management :
-
Use a rigid, leak-proof container with a secure lid for all solid waste.
-
Ensure the exterior of the waste container is clean and free from contamination.
-
Original containers can be used for disposal if the label is intact and legible.[5] If reusing a container, ensure it is appropriate for solid waste and properly relabeled.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that the waste is "Non-Hazardous".
-
Include the name of the generating laboratory and the date of accumulation.
-
-
Storage :
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal :
-
Consult Institutional Policy : Before final disposal, it is mandatory to consult your institution's specific procedures for non-hazardous chemical waste.[6] Contact your Environmental Health and Safety (EHS) office for guidance.
-
Direct to Dumpster : For solid, non-hazardous chemicals, many institutions permit direct disposal into a designated dumpster for sanitary landfill.[2] Do not place chemical waste in common laboratory trash cans that are handled by custodial staff.[2]
-
Schedule Pickup : If required by your institution, schedule a waste pickup with the EHS office.
-
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Ensure that no freestanding solid remains in the container.
-
Deface or remove the original product label to prevent misuse.[2]
-
Dispose of the empty container in the regular trash, unless your institution's policy dictates otherwise.
Precautionary Measures for Indole Derivatives
While this compound is classified as non-hazardous, some best practices for handling indole derivatives suggest a more cautious approach due to the potential for unknown long-term health or environmental effects.[1] As a precautionary measure, especially in the absence of specific institutional guidance, consider handling this compound as potentially hazardous chemical waste. This would involve labeling the waste container as "Hazardous Waste" and arranging for disposal through your institution's EHS hazardous waste program.[1]
Experimental Protocols for Waste Management
Currently, there are no established and verified experimental protocols for the chemical neutralization or degradation of this compound at the laboratory level. Attempting to treat the chemical waste without a validated protocol can be dangerous and may generate byproducts of unknown toxicity. Therefore, the recommended and compliant approach is to dispose of the chemical waste through established institutional channels.
Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling 1-(4-fluorobenzyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 1-(4-fluorobenzyl)-1H-indole-2,3-dione.
This document provides detailed procedural guidance for the safe handling of this compound, a non-hazardous chemical compound. The following information is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solvents during transfer or accidental airborne dust particles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical and any residual solvents. It is good practice to change gloves after handling the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills or contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a fume hood | Recommended when handling the powder outside of a contained environment or when there is a potential for dust generation. This minimizes the inhalation of airborne particles. |
Occupational Exposure Limits for Particulates
In the absence of a specific occupational exposure limit for this compound, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust, should be observed.
| Regulatory Agency | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ (8-hour TWA)[1][2][3] |
| OSHA | Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ (8-hour TWA)[1][3] |
| ACGIH | Threshold Limit Value (TLV) - Inhalable Particles | 10 mg/m³ (8-hour TWA)[4][5][6] |
| ACGIH | Threshold Limit Value (TLV) - Respirable Particles | 3 mg/m³ (8-hour TWA)[4][5][6] |
TWA: Time-Weighted Average
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to storage.
Experimental Protocol: Synthesis of this compound
This protocol details the N-alkylation of isatin to synthesize this compound.
Materials:
-
Isatin
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
4-Fluorobenzyl bromide
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (if purification is needed)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, prepare a stirred solution of isatin in dry DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH) portion-wise to the solution. Allow the mixture to stir at 0°C for one hour.
-
Alkylation: Add 4-fluorobenzyl bromide dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (if necessary): The crude product can be purified by column chromatography to yield the final product.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Solid Waste (this compound):
-
Collection: Collect un-contaminated solid waste in a designated, sealed, and clearly labeled container. The label should include the chemical name and state that it is non-hazardous.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, provided it does not contain any mixed hazardous waste.
Contaminated Materials:
-
PPE and Consumables: Gloves, filter paper, and other materials contaminated with this compound can be disposed of in the regular laboratory trash, assuming they are not contaminated with any hazardous substances.
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
Liquid Waste (Solvents):
-
Collection: Collect all solvent waste (e.g., from chromatography, extractions, and cleaning) in a properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office. Do not pour solvents down the drain.
By adhering to these guidelines, researchers can ensure a safe and efficient working environment when handling this compound.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-3 | Occupational Safety and Health Administration [osha.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. scsengineers.com [scsengineers.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. occusafeinc.com [occusafeinc.com]
- 6. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
